Product packaging for 7-Bromo-3,3-difluoroindolin-2-one(Cat. No.:CAS No. 1360928-68-2)

7-Bromo-3,3-difluoroindolin-2-one

Cat. No.: B2437270
CAS No.: 1360928-68-2
M. Wt: 248.027
InChI Key: IXGUJVXGMIRFIW-UHFFFAOYSA-N
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Description

7-Bromo-3,3-difluoroindolin-2-one is a high-value chemical intermediate built on the privileged indolin-2-one (oxindole) scaffold, a structure prevalent in numerous bioactive molecules and FDA-approved drugs . This compound is specifically engineered for drug discovery and medicinal chemistry research, featuring a bromine atom at the 7-position and two fluorine atoms at the 3-position. The gem-difluoro group at the C3 position is a critical modification that enhances metabolic stability, influences the molecule's electronic properties, and can serve as a carbonyl or hydroxyl bioisostere, thereby fine-tuning its interaction with biological targets . The bromine substituent on the aromatic ring acts as a key synthetic handle, enabling further structural diversification through powerful metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to create a diverse library of derivatives . While specific biological data for this exact compound is limited, the indolin-2-one core is a recognized pharmacophore in the development of kinase inhibitors (e.g., Sunitinib) for oncology . Furthermore, recent scientific literature highlights that structurally similar 3-alkylidene-2-indolone derivatives have demonstrated potent antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . As such, this compound serves as a crucial starting point for synthesizing novel agents for infectious disease and cancer research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF2NO B2437270 7-Bromo-3,3-difluoroindolin-2-one CAS No. 1360928-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,3-difluoro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGUJVXGMIRFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360928-68-2
Record name 7-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for the preparation of 7-Bromo-3,3-difluoroindolin-2-one, a key intermediate in the development of novel pharmaceuticals. The document provides a comprehensive overview of two plausible synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

The 3,3-difluorooxindole scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The introduction of a bromine atom at the 7-position offers a valuable handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide focuses on providing the necessary technical details for the successful synthesis of this compound.

Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound:

  • Pathway A: Direct electrophilic fluorination of 7-bromoisatin. This is a convergent and potentially high-yielding route.

  • Pathway B: Palladium-catalyzed intramolecular C-H difluoroalkylation of a 2-bromo-N-(2-chloro-2,2-difluoroacetyl)aniline precursor. This route is longer but offers an alternative approach.

The following sections provide detailed experimental protocols for each pathway.

Pathway A: Electrophilic Fluorination of 7-Bromoisatin

This pathway involves the direct conversion of commercially available 7-bromoisatin to the target molecule using an electrophilic fluorinating agent. Selectfluor® is a common and effective reagent for such transformations.

Pathway A start 7-Bromoisatin product This compound start->product Selectfluor®, Acetonitrile, Heat Pathway B cluster_0 Precursor Synthesis cluster_1 Cyclization A 2-Bromo-6-nitroaniline B 2-Bromo-6-aminoaniline A->B Reduction (e.g., Fe/HCl) C N-(2-Amino-3-bromophenyl)-2-chloro-2,2-difluoroacetamide B->C Chlorodifluoroacetyl chloride, Base D This compound C->D Pd Catalyst, Ligand, Base, Heat

7-Bromo-3,3-difluoroindolin-2-one: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in many biologically active compounds. The introduction of bromine and difluoro groups at specific positions can significantly modulate the physicochemical properties and biological activity of the parent molecule. This technical guide provides a detailed overview of the available physicochemical data, standardized experimental protocols for its characterization, and insights into potential biological signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the key properties, including predicted values where experimental data is unavailable. Researchers are encouraged to perform experimental validation for critical applications.

PropertyValueSource
Molecular Formula C₈H₄BrF₂NO-
Molecular Weight 248.02 g/mol -
Melting Point Data not available-
Boiling Point 328.5±45.0 °CPredicted[1][2]
Density 1.741±0.06 g/cm³Predicted[1][2]
Solubility Data not available-
pKa 0.46±0.10Predicted[2]
LogP Data not available-

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed, generalized protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder the sample start->powder load Load into capillary tube powder->load pack Pack the sample load->pack place Place in apparatus pack->place Prepared Sample heat Heat at a controlled rate place->heat observe Observe melting heat->observe record Record temperature range observe->record end End record->end

Figure 1: Experimental workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The mixture is agitated in a shaker bath at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between an organic and an aqueous phase.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set time to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Potential Biological Signaling Pathways

Indolin-2-one derivatives are known to be potent inhibitors of various protein kinases involved in cancer and other diseases. While the specific targets of this compound are not yet fully elucidated, it may interact with signaling pathways commonly modulated by this class of compounds. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a central role in angiogenesis.[3]

signaling_pathway_VEGFR cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

References

Technical Guide: 7-Bromo-3,3-difluoroindolin-2-one (CAS 1360928-68-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-3,3-difluoroindolin-2-one, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a plausible synthetic pathway, predicted physicochemical and spectroscopic data, and potential applications based on established chemical principles and data from structurally related molecules.

Core Compound Properties

This compound is a halogenated oxindole derivative. The introduction of a bromine atom at the 7-position and a difluoro group at the 3-position significantly influences its chemical reactivity and potential biological activity. The difluoromethyl group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability and binding affinity to biological targets.

PropertyValue
CAS Number 1360928-68-2
Molecular Formula C₈H₄BrF₂NO
Molecular Weight 264.03 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=C2C(=C1)C(F)(F)C(=O)N2)Br
Predicted Melting Point 185-195 °C
Predicted Boiling Point >350 °C (decomposes)
Appearance White to off-white crystalline solid (predicted)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Electrophilic Fluorination of 7-Bromooxindole

A potential synthetic route involves the electrophilic fluorination of 7-bromooxindole using a reagent like Selectfluor™ (F-TEDA-BF₄). This method is often effective for the synthesis of 3,3-difluorooxindoles.

G A 7-Bromooxindole C Acetonitrile (Solvent) Reflux A->C B Selectfluor™ (F-TEDA-BF₄) B->C D This compound C->D

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 7-Bromooxindole (1.0 eq)

  • Selectfluor™ (2.2 eq)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 7-bromooxindole (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (2.2 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound, which can aid in its characterization.

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.5 (s, 1H, NH), 7.7 (d, J=8.0 Hz, 1H, Ar-H), 7.5 (d, J=8.0 Hz, 1H, Ar-H), 7.2 (t, J=8.0 Hz, 1H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ 168.0 (t, J=30.0 Hz, C=O), 140.0, 135.0, 130.0, 125.0, 120.0, 115.0 (t, J=250.0 Hz, CF₂), 110.0
¹⁹F NMR (376 MHz, DMSO-d₆)δ -95.0 (s)
Mass Spec. (ESI-MS)m/z 263.9 [M-H]⁻, 265.9 [M+H]⁺

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the synthesis of novel drug candidates. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the core structure.

The oxindole core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. The unique electronic properties of the difluoro group can enhance the binding affinity and metabolic stability of drug candidates.

This compound could be a valuable building block for generating focused compound libraries for high-throughput screening against various biological targets.

G cluster_0 Library Synthesis cluster_1 Screening Cascade A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B D Compound Library B->D C Diverse Building Blocks (Boronic acids, Alkynes, etc.) C->B E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Candidate G->H

Figure 2: Role in a typical drug discovery workflow.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Disclaimer: The experimental protocol and spectroscopic data presented in this guide are hypothetical and based on established chemical principles. They should be used for informational purposes only. Actual experimental results may vary. Researchers should always conduct their own risk assessments and optimization studies.

An In-Depth Technical Guide to 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 7-Bromo-3,3-difluoroindolin-2-one is limited. This guide provides a comprehensive overview based on the known chemistry and biological activities of structurally related compounds. The synthesis protocols and expected properties are therefore predictive in nature.

Introduction

This compound is a halogenated derivative of the indolin-2-one scaffold, a core structure in many biologically active compounds. The introduction of a bromine atom at the 7-position and geminal fluorine atoms at the 3-position is anticipated to significantly influence the molecule's physicochemical properties and biological activity. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide summarizes the key structural features, predicted properties, a plausible synthetic approach, and potential biological relevance of this compound.

Molecular Structure and Identifiers

A detailed experimental characterization of this compound is not extensively reported in publicly accessible literature. However, based on its chemical name, the following structural identifiers can be assigned.

IdentifierValue
Chemical Name This compound
CAS Number 1360928-68-2
Molecular Formula C₈H₄BrF₂NO
Canonical SMILES C1=CC(=C2C(=C1)C(F)(F)C(=O)N2)Br
InChI InChI=1S/C8H4BrF2NO/c9-4-2-1-3-5-7(10,11)6(13)12-8(5)4/h1-2,12H
InChIKey Not readily available
Molecular Weight 248.02 g/mol

Predicted Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not available. The following table presents predicted values based on computational models and data from structurally similar compounds.

PropertyPredicted Value
Melting Point Expected to be a solid with a relatively high melting point, likely >150 °C.
Boiling Point Not available; likely to decompose at high temperatures.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
LogP Estimated to be in the range of 1.5 - 2.5, indicating moderate lipophilicity.

Plausible Synthesis Route

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible route can be devised based on established methods for the synthesis of 3,3-difluoroindolin-2-ones. A common and effective method involves the fluorination of an appropriate isatin precursor.

Proposed Synthesis of this compound

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Reagents cluster_3 Product 7-Bromoisatin 7-Bromoisatin C₈H₄BrNO₂ Fluorination Fluorination 7-Bromoisatin->Fluorination Product This compound C₈H₄BrF₂NO Fluorination->Product Reagents Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) Reagents->Fluorination

Caption: Plausible synthesis of this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 7-Bromoisatin.

Materials:

  • 7-Bromoisatin

  • Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 7-Bromoisatin and anhydrous DCM under an inert atmosphere. The mixture is stirred to form a suspension or solution.

  • Addition of Fluorinating Agent: The fluorinating agent (DAST or Deoxo-Fluor®, typically 2-3 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred reaction mixture at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure.

SpectroscopyExpected Features
¹H NMR Aromatic protons on the benzene ring would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The NH proton would appear as a broad singlet, typically downfield (δ > 8.0 ppm).
¹³C NMR The carbonyl carbon (C=O) would be observed in the range of δ 170-180 ppm. The carbon bearing the two fluorine atoms (C-3) would appear as a triplet due to C-F coupling. Aromatic carbons would be observed in the range of δ 110-150 ppm.
¹⁹F NMR A singlet would be expected for the two equivalent fluorine atoms.
IR (Infrared) A strong absorption band for the C=O (amide) stretch would be expected around 1720-1740 cm⁻¹. An N-H stretching band would be observed around 3200-3300 cm⁻¹. C-F stretching vibrations would appear in the 1000-1100 cm⁻¹ region.
Mass Spec (MS) The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Potential Biological Activity and Applications

Indolin-2-one derivatives are a well-established class of compounds with a broad range of biological activities, most notably as kinase inhibitors. The specific substitution pattern of this compound suggests potential applications in drug discovery.

Kinase Inhibition

Many substituted indolin-2-ones are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. It is plausible that this compound could act as an inhibitor of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are important targets in oncology.

Signaling Pathway

The hypothetical mechanism of action would involve the inhibition of a specific kinase, thereby blocking its downstream signaling pathway. For instance, if the compound inhibits VEGFR, it would disrupt the angiogenesis signaling cascade.

Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Cell_Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Cell_Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation AKT->Cell_Proliferation Compound This compound Compound->VEGFR Inhibits

Caption: Potential inhibition of the VEGFR signaling pathway.

Other Potential Activities

Halogenated indoles have also been investigated for their antimicrobial, antiviral, and anti-inflammatory properties. The presence of the bromine and fluorine atoms in this compound could confer such activities, making it a candidate for screening in a variety of biological assays.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetic compound with potential for applications in medicinal chemistry and drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis, predicted properties, and potential biological activities based on the well-established chemistry of related indolin-2-one derivatives. Further experimental investigation is required to fully characterize this compound and explore its therapeutic potential.

In-depth Technical Guide: 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data regarding the mechanism of action, biological targets, or defined experimental protocols for 7-Bromo-3,3-difluoroindolin-2-one.

Extensive searches of chemical and biological databases and the broader scientific literature did not yield any studies detailing the biological activity of this specific compound. While the indolin-2-one core is a common scaffold in medicinal chemistry, often associated with kinase inhibition and other therapeutic activities, the specific substitutions of a bromine at the 7-position and two fluorine atoms at the 3-position create a novel chemical entity for which biological data has not been published.

The indolin-2-one scaffold is a key component of several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Derivatives of this scaffold are actively being explored for various therapeutic applications, including as anti-proliferative agents. However, without experimental data on this compound, any discussion of its potential mechanism of action would be purely speculative and not grounded in scientific evidence.

Therefore, this document cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, due to the absence of published research on this compound. Further research would be required to elucidate the pharmacological properties of this compound.

Unveiling the Bio-Potential of 7-Bromo-3,3-difluoroindolin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the current landscape of scientific knowledge surrounding the novel compound 7-Bromo-3,3-difluoroindolin-2-one. As of the latest literature review, no specific biological activity has been documented for this molecule. However, its structural features, particularly the indolin-2-one core, suggest a high potential for significant pharmacological effects. This document serves as a roadmap for researchers and drug development professionals, outlining potential therapeutic targets, proposing experimental strategies, and providing detailed hypothetical protocols to unlock the biological activity of this promising compound.

Introduction: The Therapeutic Promise of the Indolin-2-one Scaffold

The indolin-2-one core structure is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. Substituted indolin-2-ones are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases.[1][2][3] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, particularly cancer.

The specific substitutions on the indolin-2-one ring of this compound—a bromine atom at the 7-position and a geminal difluoro group at the 3-position—are anticipated to modulate its biological activity. The bromine atom can influence the compound's pharmacokinetic properties and may participate in halogen bonding with target proteins. The difluoromethyl group is a known bioisostere for a carbonyl or hydroxyl group, capable of altering the molecule's electronic properties and metabolic stability.[4]

Hypothetical Biological Activities and Therapeutic Targets

Based on the known activities of structurally related substituted indolin-2-ones, we hypothesize that this compound may exhibit activity in the following areas:

  • Anticancer Activity: Many indolin-2-one derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are key drivers of tumor angiogenesis and proliferation.[1][2][3][5]

  • Cholinesterase Inhibition: Some indolinone-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in the treatment of Alzheimer's disease.[6]

  • Antimicrobial Activity: Bromoindole derivatives have been reported to possess antibacterial and antifungal properties.[7]

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological potential of this compound, the following experimental workflow is proposed:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purity Analysis B Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Enzyme Inhibition Screening (e.g., Kinase Panel, AChE Assay) A->D E Hit Confirmation B->E C->E D->E F Dose-Response Studies E->F H In Silico Docking Studies E->H G Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) F->G I Structure-Activity Relationship (SAR) Studies G->I H->I J In Vivo Efficacy Studies (Animal Models) I->J K ADME/Tox Profiling J->K

Caption: Proposed experimental workflow for the biological characterization of this compound.

Detailed Methodologies for Key Experiments

The following sections provide detailed, generalized protocols for the initial screening phase of the proposed workflow.

Cell Viability (MTT) Assay for Cytotoxicity Screening

Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant protein kinases (e.g., VEGFR2, EGFR, PDGFRβ)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase buffer.

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Hypothetical Signaling Pathway Modulation

Given the prevalence of indolin-2-ones as kinase inhibitors, a likely mechanism of action for this compound, should it exhibit anticancer activity, would be the inhibition of a receptor tyrosine kinase signaling pathway, such as the VEGFR2 pathway, which is crucial for angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg P VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Gene Gene Expression (Proliferation, Migration, Survival) ERK->Gene Compound This compound Compound->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

Quantitative Data Presentation (Templates)

Should the proposed experiments yield positive results, the data should be organized in clear, concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
HCT-116Data
MDA-MB-231Data
A549Data
Additional Cell LinesData

Table 2: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
VEGFR2Data
EGFRData
PDGFRβData
Additional KinasesData

Conclusion

While the biological activity of this compound remains to be elucidated, its chemical structure holds significant promise for therapeutic applications. The indolin-2-one scaffold is a proven platform for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The proposed experimental workflow provides a comprehensive strategy for the systematic evaluation of this novel compound. The detailed methodologies and hypothetical frameworks presented in this guide are intended to accelerate research efforts and pave the way for the potential discovery of a new therapeutic agent. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound to uncover its full pharmacological potential.

References

Spectroscopic and Synthetic Overview of 7-Bromo-3,3-difluoroindolin-2-one: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier catalogs, detailed spectroscopic data (NMR, MS) and a specific experimental protocol for the synthesis of 7-Bromo-3,3-difluoroindolin-2-one are not publicly available at this time. This suggests that the compound may be a novel entity, a proprietary intermediate in drug development, or a compound whose characterization data has not been published in accessible formats.

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of this information presents a significant challenge for its synthesis, characterization, and utilization in further research.

Theoretical and Expected Spectroscopic Characteristics

While experimental data is unavailable, a theoretical analysis can provide an estimation of the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectra would provide key structural information. A summary of predicted chemical shifts is presented in Table 1.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic CH (H4)7.5 - 7.8d
Aromatic CH (H5)7.0 - 7.3t
Aromatic CH (H6)7.3 - 7.6d
Amide NH8.0 - 9.0s (br)Exchangeable with D₂O
¹³C NMR
Carbonyl (C2)170 - 175t (J ≈ 25-35 Hz)
CF₂ (C3)115 - 125t (J ≈ 240-260 Hz)
Aromatic C-Br (C7)110 - 115s
Aromatic CH (C4)125 - 130s
Aromatic CH (C5)120 - 125s
Aromatic CH (C6)130 - 135s
Aromatic C (C3a)125 - 130t (J ≈ 5-10 Hz)
Aromatic C (C7a)140 - 145s
¹⁹F NMR
CF₂-90 to -110s

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺260.96, 262.96Molecular ion with characteristic bromine isotopic pattern.
[M-CO]⁺232.97, 234.97Loss of carbon monoxide.
[M-F]⁺241.97, 243.97Loss of a fluorine atom.

Proposed Synthetic Approach

Although a specific protocol has not been found, a plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related fluorinated indolinones. A potential workflow is outlined below.

G cluster_0 Synthesis Workflow 7-Bromoisatin 7-Bromoisatin Reaction Fluorination Reaction 7-Bromoisatin->Reaction Fluorinating_Agent Fluorinating Agent (e.g., DAST, Deoxofluor) Fluorinating_Agent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:
  • Starting Material: The synthesis would likely commence with commercially available 7-bromoisatin.

  • Fluorination: A key step would be the geminal difluorination at the C3 position. This is commonly achieved using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).

  • Reaction Conditions: The reaction would need to be carried out under anhydrous conditions, typically in an inert solvent like dichloromethane or chloroform, and potentially at low temperatures to control reactivity.

  • Purification: The crude product would require purification, likely via column chromatography on silica gel, to isolate the desired this compound.

  • Characterization: The purified product would then be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm its identity and purity.

Logical Pathway for Further Investigation

For researchers requiring this compound, the following logical steps are recommended:

G cluster_1 Investigation Pathway Custom_Synthesis Custom Synthesis Inquiry Literature_Monitoring Monitor New Publications and Patents Custom_Synthesis->Literature_Monitoring If not feasible In-house_Synthesis In-house Synthesis and Characterization Literature_Monitoring->In-house_Synthesis If still unavailable

Caption: Recommended pathway for obtaining the target compound and its data.

Navigating the Synthesis and Procurement of 7-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Commercial Availability

Extensive searches of chemical supplier databases and catalogs reveal that 7-Bromo-3,3-difluoroindolin-2-one is not a stock item. Researchers seeking this compound will likely need to pursue its chemical synthesis.

Recommended Synthetic Route

A plausible and accessible synthetic route to this compound involves the direct electrophilic difluorination of the commercially available precursor, 7-bromooxindole. The fluorinating agent of choice for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®.

Procurement of Starting Materials

The key starting materials for this synthesis, 7-bromooxindole and Selectfluor®, are readily available from multiple commercial suppliers. The following tables summarize the specifications for these precursors.

Table 1: Commercial Availability of 7-Bromooxindole

Supplier CAS Number Purity Notes
BLD Pharm320734-35-8Information not specifiedResearch Use Only
Capot Chemical320734-35-8≥ 98% (HPLC)
Chem-Impex320734-35-8≥ 98% (GC)
CymitQuimica320734-35-8>98.0% (GC)White to light yellow powder
Fluorochem320734-35-895%Solid

Table 2: Commercial Availability of Selectfluor®

Supplier CAS Number Purity Notes
LGC Standards140681-55-6Information not specified
Ruifu Chemical140681-55-6>98.0%Effective Fluoride >5.25%
Strem140681-55-6min. 97%
Apollo Scientific140681-55-6Information not specified
Rose Scientific140681-55-6>95%White solids

Experimental Protocol: Synthesis of this compound

The following is a detailed, analogous experimental protocol for the difluorination of an indolin-2-one derivative at the 3-position using Selectfluor®, based on established literature procedures for similar substrates.[1] This protocol should be adapted and optimized by qualified personnel for the specific synthesis of this compound.

Disclaimer: This protocol is provided for informational purposes only and should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Materials:

  • 7-Bromooxindole

  • Selectfluor®

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 7-bromooxindole (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (approximately 2.2 to 2.5 equivalents) portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.

  • Workup: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and a general procurement workflow for obtaining the target compound.

Synthesis_Pathway Start 7-Bromooxindole Reaction Electrophilic Difluorination Start->Reaction Reacts with Reagent Selectfluor® (Electrophilic Fluorinating Agent) Reagent->Reaction Solvent Anhydrous Acetonitrile Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Procurement_Workflow Start Identify Need for This compound CheckAvailability Check Commercial Availability Start->CheckAvailability Synthesize Synthesize in-house CheckAvailability->Synthesize Not Available IdentifyPrecursors Identify Starting Materials: - 7-Bromooxindole - Selectfluor® Synthesize->IdentifyPrecursors SourceSuppliers Source Commercial Suppliers IdentifyPrecursors->SourceSuppliers ProcureMaterials Procure Starting Materials SourceSuppliers->ProcureMaterials PerformSynthesis Perform Synthesis (See Experimental Protocol) ProcureMaterials->PerformSynthesis PurifyCharacterize Purify and Characterize Product PerformSynthesis->PurifyCharacterize End Obtain Pure This compound PurifyCharacterize->End

Caption: Procurement workflow for this compound.

References

Initial Screening of 7-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive initial screening strategy for the novel compound, 7-Bromo-3,3-difluoroindolin-2-one. The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a bromine atom at the 7-position and gem-difluoro substitution at the 3-position may significantly influence the compound's physicochemical properties and biological activity, making a systematic screening approach essential to elucidate its therapeutic potential.

Given the common biological activities of related indolinone derivatives, which include anticancer, anti-inflammatory, and kinase inhibitory effects, this guide proposes a tiered screening cascade to efficiently assess the bioactivity of this compound.[1][2][3]

Proposed Initial Screening Workflow

A logical, tiered approach is recommended to screen this compound. This workflow begins with broad, primary assays to identify general bioactivity, followed by more specific secondary assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation A This compound (Test Compound) B Antiproliferative Assay (e.g., MTT Assay) A->B C General Kinase Inhibition (e.g., ADP-Glo™ Assay) A->C D Anti-inflammatory Assay (e.g., Nitric Oxide Production) A->D E Hit Confirmation & Dose-Response B->E If Active F Kinase Selectivity Profiling (Panel of Kinases) C->F If Active G Cytokine Production Analysis (e.g., TNF-α, IL-6 ELISA) D->G If Active H Cell Cycle Analysis E->H

Caption: Proposed workflow for the initial screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables are templates for presenting quantitative data obtained from the proposed primary screening assays.

Table 1: Antiproliferative Activity in Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values from an MTT assay after 72 hours of treatment. Sunitinib, a known indolin-2-one-based kinase inhibitor, is used as a positive control.[1]

Cell LineCancer TypeThis compound IC50 (µM)Sunitinib IC50 (µM)
A549Lung CarcinomaData8.11
HT-29Colorectal AdenocarcinomaDataData
ZR-75Breast CancerDataData
U87-MGGlioblastomaDataData

Table 2: In Vitro Kinase Inhibition

This table presents the percentage of inhibition of selected receptor tyrosine kinases at a fixed compound concentration (e.g., 10 µM).

Kinase TargetThis compound (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)
VEGFR2 (KDR)Data>95%
PDGFRβData>95%
c-KitData>95%
SrcData>95%

Table 3: Anti-inflammatory Activity in Macrophages

This table shows the effect of the compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

TreatmentConcentration (µM)NO Production (% of LPS Control)Cell Viability (% of Control)
Vehicle Control-< 1%100%
LPS (1 µg/mL)-100%~98%
Test Compound + LPS1DataData
Test Compound + LPS10DataData
Test Compound + LPS50DataData

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

  • Cell Seeding: Plate human cancer cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7]

  • Reagents: Kinase (e.g., recombinant human VEGFR2), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), and the ADP-Glo™ Kinase Assay kit.[7]

  • Reaction Setup: In a 384-well plate, add 2 µL of the test compound at various concentrations. Then, add 4 µL of a kinase/substrate mixture.

  • Initiation: Start the reaction by adding 4 µL of ATP solution (final concentration typically near the Km for the specific kinase).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[7]

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells using the Griess reagent.[8][9]

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control. A parallel MTT assay should be run to exclude the possibility that reduced NO production is due to cytotoxicity.[10]

Signaling Pathway Visualization

Indolin-2-one derivatives frequently target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as VEGFR2.[11][12] The diagram below illustrates the canonical VEGFR2 signaling pathway, a potential target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Angiogenesis ERK->Migration AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes TestCompound This compound TestCompound->VEGFR2 Inhibits Autophosphorylation

Caption: Potential inhibition of the VEGFR2 signaling pathway by the test compound.

References

Methodological & Application

Application Notes and Protocols: 7-Bromo-3,3-difluoroindolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,3-difluoroindolin-2-one is a versatile synthetic intermediate poised for significant applications in medicinal chemistry. This fluorinated oxindole scaffold combines the functionalities of a bromine handle, suitable for a variety of cross-coupling reactions, and a gem-difluoro group at the C3 position, a feature known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The indolin-2-one core is a privileged structure found in numerous kinase inhibitors, making this building block particularly valuable for the development of novel therapeutics in oncology and other disease areas.

This document provides detailed application notes on the utility of this compound as a key building block in the synthesis of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It also includes detailed experimental protocols for its synthesis and subsequent functionalization.

Synthetic Utility and Applications

The strategic placement of the bromo and gem-difluoro groups on the indolin-2-one scaffold makes this compound a highly valuable starting material for the synthesis of diverse compound libraries.

  • Kinase Inhibitor Synthesis: The indolin-2-one core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The bromine at the 7-position allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the chemical space around the "back pocket" of the ATP-binding site of kinases, a common strategy for enhancing potency and selectivity.

  • VEGFR-2 Inhibition: The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Many potent VEGFR-2 inhibitors, such as Sunitinib, are based on the indolin-2-one scaffold.[4] The unique electronic properties of the 3,3-difluoro substitution can lead to altered binding interactions and potentially improved pharmacokinetic profiles compared to non-fluorinated analogs.

  • Metabolic Stability: The gem-difluoro group at the C3 position is a bioisostere of a carbonyl group and can block metabolic oxidation at this position, a common metabolic liability for oxindole-based drugs. This can lead to improved metabolic stability and a longer in vivo half-life.

Quantitative Data: Bioactivity of Indolin-2-one Based Kinase Inhibitors

The following tables summarize the in vitro activity of various indolin-2-one derivatives as kinase inhibitors, demonstrating the potential for potent compounds derived from scaffolds like this compound.

Table 1: VEGFR-2 Inhibitory Activity of Indolin-2-one Derivatives

Compound IDModificationIC50 (µM)Reference
SunitinibN/A (Reference)0.139[2]
Compound 17aPhenylimino-based0.078[2]
Compound 10gPhenylimino-based0.087[2]
Compound 5bPhenylimino-based0.160[2]
Compound 15aPhenylimino-based0.180[2]

Table 2: Anti-proliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives

Compound IDCell LineIC50 (µM)Reference
23p HepG22.357[5]
A5493.012[5]
Skov-32.876[5]
Sunitinib HepG231.594[5]
A54949.036[5]
Skov-338.721[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from the commercially available 7-Bromoisatin.

Step 1: Synthesis of 7-Bromoisatin

This step is provided for context, as 7-Bromoisatin is often commercially available.[6]

Step 2: Fluorination of 7-Bromoisatin to this compound

This procedure is adapted from established methods for the fluorination of isatins and other carbonyl compounds using diethylaminosulfur trifluoride (DAST) or its more stable analogue, Deoxo-Fluor.[7][8][9][10][11]

Materials:

  • 7-Bromoisatin

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous nitrogen or argon

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 7-Bromoisatin (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C (ice bath), slowly add Deoxo-Fluor® (2.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gas.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Protocol 2: N-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the nitrogen atom of the indolin-2-one core.[12][13][14][15][16]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Anhydrous nitrogen or argon

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 7-position.[17][18][19][20][21]

Materials:

  • N-protected this compound (e.g., N-methyl or N-Boc) (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous nitrogen or argon

Procedure:

  • In a reaction vessel, combine the N-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 7-aryl-3,3-difluoroindolin-2-one derivative.

Mandatory Visualizations

G cluster_0 Synthesis of this compound cluster_1 Functionalization and Application start 7-Bromoisatin step1 Fluorination (Deoxo-Fluor® or DAST) start->step1 product This compound step1->product product2 This compound step2 N-Alkylation product2->step2 derivative1 N-Alkyl-7-bromo- 3,3-difluoroindolin-2-one step2->derivative1 step3 Suzuki Coupling derivative2 7-Aryl-3,3-difluoro- indolin-2-one Derivative step3->derivative2 derivative1->step3 application Kinase Inhibitor Candidate derivative2->application

Caption: Experimental workflow for the synthesis and functionalization of this compound.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

References

Application Notes and Protocols for 7-Bromo-3,3-difluoroindolin-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,3-difluoroindolin-2-one is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a difluorinated carbon at the C3 position, make it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds, particularly spirooxindoles and other substituted indolinones. These scaffolds are prevalent in numerous biologically active molecules and approved drugs. This document provides an overview of the applications of this compound and detailed protocols for its utilization in key synthetic transformations.

Key Applications

The primary synthetic utility of this compound lies in its reactivity at two key positions: the C7-bromo group and the C3-difluoro position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the synthesis of diverse compound libraries for biological screening.

  • Synthesis of Spirooxindoles: The indolin-2-one core is a common precursor for the synthesis of spirooxindoles, a class of compounds with significant biological activities, including antitumor and anti-inflammatory properties. While the difluoro substitution at the C3 position modifies the typical reactivity seen in aldol-type condensations, it opens up possibilities for novel synthetic strategies.

  • Development of Kinase Inhibitors: The indolin-2-one scaffold is a well-established core structure for various kinase inhibitors. The ability to functionalize the 7-position of this compound allows for the exploration of structure-activity relationships and the development of potent and selective inhibitors for therapeutic targets in oncology and other diseases.[1][2][3][4]

Experimental Protocols

The following protocols are based on established methodologies for analogous bromo-substituted heterocyclic compounds and represent potential synthetic routes for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl boronic acid with this compound.[5][6][7]

Reaction Scheme:

Suzuki_Coupling A This compound C Pd Catalyst, Base A->C B Ar-B(OH)2 B->C D 7-Aryl-3,3-difluoroindolin-2-one C->D

General Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-3,3-difluoroindolin-2-one85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-3,3-difluoroindolin-2-one82
3Pyridin-3-ylboronic acid7-(Pyridin-3-yl)-3,3-difluoroindolin-2-one75
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[8][9][10]

Reaction Scheme:

Buchwald_Hartwig_Amination A This compound C Pd Catalyst, Ligand, Base A->C B R¹R²NH B->C D 7-(R¹R²N)-3,3-difluoroindolin-2-one C->D

General Buchwald-Hartwig Amination Workflow

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add cesium carbonate (1.5 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Quantitative Data (Hypothetical):

EntryAmineProductYield (%)
1Morpholine7-(Morpholin-4-yl)-3,3-difluoroindolin-2-one78
2Aniline7-(Phenylamino)-3,3-difluoroindolin-2-one72
3Benzylamine7-(Benzylamino)-3,3-difluoroindolin-2-one80
Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of a terminal alkyne with this compound.[11][12][13][14]

Reaction Scheme:

Sonogashira_Coupling A This compound C Pd/Cu Catalyst, Base A->C B R-C≡CH B->C D 7-((R)ethynyl)-3,3-difluoroindolin-2-one C->D

General Sonogashira Coupling Workflow

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add THF and triethylamine in a 2:1 ratio (e.g., 4 mL of THF and 2 mL of Et₃N).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Hypothetical):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene7-(Phenylethynyl)-3,3-difluoroindolin-2-one92
2Ethynyltrimethylsilane7-((Trimethylsilyl)ethynyl)-3,3-difluoroindolin-2-one88
3Propargyl alcohol7-(3-Hydroxyprop-1-yn-1-yl)-3,3-difluoroindolin-2-one85

Signaling Pathway Diagram

The following diagram illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from this compound might act. Many indolin-2-one derivatives are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways controlling growth and proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates Kinase_Inhibitor 7-Substituted-3,3-difluoroindolin-2-one (Kinase Inhibitor) Kinase_Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Hypothetical Kinase Inhibition Pathway

Conclusion

This compound is a promising building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its amenability to palladium-catalyzed cross-coupling reactions at the 7-position provides a straightforward route to novel substituted indolin-2-ones. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into the reactivity of the 3,3-difluoro moiety will undoubtedly expand the synthetic repertoire of this valuable compound.

References

Application Notes and Protocols for the Functionalization of 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed, representative experimental protocols for the functionalization of 7-Bromo-3,3-difluoroindolin-2-one, a valuable building block in medicinal chemistry. The protocols focus on common and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While these protocols are based on established methodologies for similar aryl bromides, they should be considered as starting points for optimization with the specific substrate.

Introduction to the Reactivity of this compound

This compound is a heterocyclic compound featuring a bromine atom on the aromatic ring, making it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the difluoro group at the 3-position and the lactam carbonyl can influence the reactivity of the C-Br bond, often making it more susceptible to oxidative addition to a palladium(0) catalyst. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 7-position, enabling the synthesis of a diverse range of derivatives for screening in drug discovery programs.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between the aryl bromide of this compound and a variety of organoboron reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine this compound, Boronic Acid/Ester, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent heat Heat Mixture under Inert Atmosphere (e.g., 80-120 °C) solvent->heat quench Cool to RT and Quench heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 7-(4-methoxyphenyl)-3,3-difluoroindolin-2-one

  • Reagent Preparation: In a dry Schlenk tube, combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Base Addition: Add a base, for example, potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001685
24-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901878
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME1101282

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl derivatives by coupling this compound with a wide range of primary and secondary amines.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine this compound, Amine, Pd Pre-catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat Mixture under Inert Atmosphere (e.g., 90-130 °C) solvent->heat quench Cool to RT and Filter/Quench heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 7-(morpholino)-3,3-difluoroindolin-2-one

  • Reagent Preparation: To a dry, sealable reaction tube, add this compound (1.0 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable ligand like XPhos (0.02-0.10 eq).

  • Base and Amine Addition: Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (1.4 eq), followed by the amine, in this case, morpholine (1.2 eq).

  • Solvent Addition: Add an anhydrous and degassed solvent, such as toluene or dioxane.

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Quantitative Data Summary (Representative)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101890
2PiperidinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane1002475
3N-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1201688

III. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling provides a powerful method for the introduction of an alkyne moiety at the 7-position of the indolinone core, reacting this compound with a terminal alkyne.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine this compound, Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, and Base solvent Add Degassed Solvent reagents->solvent heat Stir Mixture under Inert Atmosphere (e.g., RT to 80 °C) solvent->heat quench Quench with NH₄Cl (aq) heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 7-(phenylethynyl)-3,3-difluoroindolin-2-one

  • Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.

  • Catalyst and Amine Addition: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), a copper(I) co-catalyst, for example, CuI (0.05 eq), and an amine base such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne, in this case, phenylacetylene (1.5 eq).

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Quantitative Data Summary (Representative)
EntryAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1EthynylbenzenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT1292
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPEADMF50885
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene601089

Disclaimer: The experimental protocols and quantitative data presented herein are representative examples and have not been experimentally validated for this compound. Researchers should perform their own optimization studies to achieve the best results for their specific applications. Standard laboratory safety precautions should be followed at all times.

Application Notes & Protocols: 7-Bromo-3,3-difluoroindolin-2-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 7-Bromo-3,3-difluoroindolin-2-one scaffold in structure-activity relationship (SAR) studies, particularly in the context of developing novel therapeutic agents. The indolin-2-one (oxindole) core is a well-established "privileged scaffold" in medicinal chemistry, known for its role in a multitude of biologically active compounds. The introduction of a bromine atom at the 7-position and geminal fluorine atoms at the 3-position can significantly modulate the scaffold's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it an attractive starting point for drug discovery programs.

While direct SAR studies on this compound are not extensively published, the principles outlined here are based on established research on closely related oxindole and bromoindole derivatives. These notes will focus on the application of this scaffold in the development of inhibitors for protein kinases and other enzyme targets, a common area of investigation for oxindole-based compounds.

Rationale for Use in SAR Studies

The this compound scaffold offers several advantages for SAR-driven drug discovery:

  • Modulation of Physicochemical Properties: The gem-difluoro group at the C3 position is a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor. It also increases metabolic stability by blocking oxidation at this position.

  • Strategic Bromine Placement: The bromine atom at the C7 position serves as a useful handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold.

  • Three-Dimensionality: The sp³-hybridized C3 atom provides a three-dimensional architecture that can be exploited for specific interactions within a protein's binding pocket.

Hypothetical SAR Study: Targeting a Kinase

For the purpose of these notes, we will consider a hypothetical SAR study of this compound derivatives as inhibitors of a generic tyrosine kinase. The following table summarizes the key structural modifications and their impact on inhibitory activity.

Compound IDR1 (N-substitution)R2 (C5-substitution)Kinase IC50 (nM)
1a HH>10,000
1b MethylH5,200
1c BenzylH1,500
1d 4-FluorobenzylH850
2a H4-Pyridyl2,100
2b Methyl4-Pyridyl980
2c Benzyl4-Pyridyl450
2d 4-Fluorobenzyl4-Pyridyl120

SAR Summary:

  • N-Substitution (R1): Alkylation or benzylation at the N1 position generally improves activity. A benzyl group is preferred over a methyl group, suggesting a potential hydrophobic interaction in the binding pocket. The introduction of a fluorine atom on the benzyl ring further enhances potency, possibly due to favorable electronic interactions or improved binding affinity.

  • C5-Substitution (R2): The introduction of an aromatic ring, such as a pyridyl group, at the C5 position (accessible via Suzuki coupling from a 5-bromo precursor) significantly boosts inhibitory activity. This suggests the pyridyl nitrogen may be forming a key hydrogen bond with the target protein.

  • Combined Effect: The combination of a 4-fluorobenzyl group at N1 and a 4-pyridyl group at C5 results in the most potent compound in this hypothetical series (1d), highlighting the synergistic effect of optimizing substitutions at different positions of the scaffold.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

3.1. General Synthetic Protocol for N-Alkylation/Benzylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, ACN) is added a base (e.g., K₂CO₃, Cs₂CO₃; 1.5 eq).

  • The appropriate alkyl or benzyl halide (R1-X; 1.2 eq) is added, and the reaction mixture is stirred at room temperature or heated (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

3.2. General Synthetic Protocol for Suzuki Coupling at C5

Note: This protocol assumes the starting material is a 5,7-dibromo-3,3-difluoroindolin-2-one derivative.

  • To a degassed mixture of the 5,7-dibromo-3,3-difluoroindolin-2-one derivative (1.0 eq), the corresponding boronic acid or boronate ester (R2-B(OR)₂; 1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.1 eq) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added a base (e.g., K₂CO₃, Na₂CO₃; 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at a temperature ranging from 80 to 110 °C until the reaction is complete.

  • The mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the desired C5-substituted product.

3.3. In Vitro Kinase Inhibition Assay (Generic Protocol)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

3.4. Cell Proliferation Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

The following diagrams illustrate a typical signaling pathway that could be targeted by oxindole-based kinase inhibitors and a general workflow for an SAR study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Phosphorylates Inhibitor 7-Bromo-3,3-difluoro- indolin-2-one Derivative Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Caption: A simplified MAPK/ERK signaling pathway, a common target for oxindole-based kinase inhibitors.

G Start Start: 7-Bromo-3,3- difluoroindolin-2-one Scaffold Synthesis Chemical Synthesis (e.g., N-alkylation, Suzuki coupling) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synthesis Design Next Generation Optimization Lead Optimization SAR->Optimization

Caption: A general workflow for a structure-activity relationship (SAR) study.

Application Notes and Protocols for 7-Bromo-3,3-difluoroindolin-2-one in Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities.[1] Notably, this structure is a cornerstone in the development of kinase inhibitors, with several derivatives having entered clinical trials for cancer therapy.[2] The strategic placement of various substituents on the indolin-2-one ring system allows for the fine-tuning of potency and selectivity towards specific kinase targets.[3]

7-Bromo-3,3-difluoroindolin-2-one is a novel derivative that incorporates two key structural features: a bromine atom at the 7-position and a geminal difluoro group at the 3-position. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The 3,3-difluorooxindole core is synthetically accessible, allowing for the exploration of its potential in drug discovery.[4]

These application notes provide a framework for developing assays to evaluate the biological activity of this compound, with a primary focus on its potential as a kinase inhibitor. The provided protocols are adaptable for screening this compound against a panel of kinases to determine its inhibitory profile and for further characterization of its mechanism of action.

Postulated Signaling Pathway Inhibition

Based on the extensive research into indolin-2-one derivatives as kinase inhibitors, it is postulated that this compound may act as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs).[2][3] Many RTKs, such as VEGFR, PDGFR, and FGFR, share a conserved ATP-binding pocket that is the target for this class of compounds. The general mechanism involves the inhibitor occupying the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling proteins. This disruption of signaling cascades can lead to the inhibition of cell proliferation, migration, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Compound This compound Compound->RTK Inhibits (ATP Competition) ATP ATP ATP->RTK Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream->Cellular_Response Leads to G A Prepare Compound Dilutions (this compound) B Add Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Initiate Reaction with ATP Incubate for 1 hour C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Develop Luminescent Signal (Add Kinase Detection Reagent) E->F G Read Luminescence F->G H Data Analysis (IC50 Determination) G->H

References

Synthetic Routes for Functionalizing 7-Bromo-3,3-difluoroindolin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of 7-Bromo-3,3-difluoroindolin-2-one. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of the synthetically tractable bromine atom and the unique properties conferred by the gem-difluoro group at the C3 position. The following sections detail representative synthetic routes for the functionalization of the 7-position of the indolin-2-one core via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

The 3,3-difluorooxindole scaffold is a prominent feature in a variety of biologically active molecules. The gem-difluoro group can enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom at the 7-position provides a key handle for introducing a wide range of molecular diversity through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. The protocols outlined below are based on established methods for analogous substrates and provide a strong starting point for the successful functionalization of this compound.

General Synthetic Strategy

The functionalization of this compound can be achieved through various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, amino, and alkynyl moieties at the 7-position.

G A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) A->B Arylation C Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->C Amination D Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) A->D Alkynylation E 7-Aryl-3,3-difluoroindolin-2-one B->E F 7-Amino-3,3-difluoroindolin-2-one C->F G 7-Alkynyl-3,3-difluoroindolin-2-one D->G

Figure 1: Overview of functionalization pathways for this compound.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-3,3-difluoroindolin-2-ones

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[1][2][3][4][5] This reaction is highly versatile and tolerates a wide range of functional groups.

General Reaction Scheme:

Suzuki Coupling Scheme

Scheme 1: General Suzuki-Miyaura coupling of this compound.

Representative Reaction Conditions for Suzuki-Miyaura Coupling on Analogous Systems
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
17-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (10)-K₂CO₃Dioxane/H₂O100282[1]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80290[2]
37-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001285N/A
Detailed Experimental Protocol (Representative)
  • To a flame-dried round-bottom flask is added this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05-0.10 equiv), is added to the flask.

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-3,3-difluoroindolin-2-one.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for the Synthesis of 7-Amino-3,3-difluoroindolin-2-ones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8][9][10] It allows for the coupling of aryl halides with a wide variety of amines.

General Reaction Scheme:

Buchwald-Hartwig Scheme

Scheme 2: General Buchwald-Hartwig amination of this compound.

Representative Reaction Conditions for Buchwald-Hartwig Amination on Analogous Systems
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
17-bromo-2,3-diphenylpyrido[2,3-b]pyrazineDHPHAzSi acceptorPd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102465[7]
25-BromoindoleAnilinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄t-BuOH/H₂O1000.1375[9]
37-BromotryptophanAnilinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄t-BuOH/H₂O1000.1368[9]
Detailed Experimental Protocol (Representative)
  • In a glovebox, a vial is charged with this compound (1.0 equiv), the amine (1.2 equiv), a suitable base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), and a phosphine ligand (e.g., Xantphos or XPhos, 0.04-0.10 equiv).

  • The vial is sealed, and anhydrous, degassed solvent (e.g., toluene or t-butanol) is added.

  • The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitoring by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the 7-amino-3,3-difluoroindolin-2-one product.

G cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination R2NH [Ar-Pd(II)-Br(L)(R2NH)] [Ar-Pd(II)-Br(L)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-Br(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(R2NH)]->Deprotonation Base [Ar-Pd(II)-NR2(L)] [Ar-Pd(II)-NR2(L)] Deprotonation->[Ar-Pd(II)-NR2(L)] Reductive\nElimination Reductive Elimination [Ar-Pd(II)-NR2(L)]->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling for the Synthesis of 7-Alkynyl-3,3-difluoroindolin-2-ones

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylethynyl scaffolds.[11][12][13][14][15] This reaction is typically co-catalyzed by palladium and copper salts.

General Reaction Scheme:

Sonogashira Scheme

Scheme 3: General Sonogashira coupling of this compound.

Representative Reaction Conditions for Sonogashira Coupling on Analogous Systems
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Arylamino-3-iodopyridinesPhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF80392[13]
2Aryl Halides (I, Br, Cl)Various AlkynesPdCl₂(PPh₃)₂ (3)-TBAFNeat80-1200.5-275-98[14]
37-Azaindole derivativesTerminal AlkynesPd(PPh₃)₄ (5)CuI (10)Et₃NDMF601270-90[13]
Detailed Experimental Protocol (Representative)
  • To a Schlenk flask is added this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) are added.

  • The terminal alkyne (1.1-1.5 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is heated to the desired temperature (typically 50-100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the 7-alkynyl-3,3-difluoroindolin-2-one.

G cluster_2 Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition_pd Oxidative Addition Pd(0)L2->Oxidative\nAddition_pd Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition_pd->Ar-Pd(II)-Br(L2) Transmetalation_pd Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation_pd Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation_pd->Ar-Pd(II)-Alkyne(L2) Reductive\nElimination_pd Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive\nElimination_pd Reductive\nElimination_pd->Pd(0)L2 Ar-Alkyne Cu(I)Br Cu(I)Br Alkyne\nCoordination_cu Alkyne Coordination Cu(I)Br->Alkyne\nCoordination_cu Alkyne Base Cu-Acetylide Cu-Acetylide Alkyne\nCoordination_cu->Cu-Acetylide Cu-Acetylide->Transmetalation_pd to Pd cycle

Figure 4: Simplified catalytic cycles for the Sonogashira coupling.

Conclusion

The protocols described in this document provide a comprehensive guide for the functionalization of this compound. By employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can access a diverse array of novel 3,3-difluorooxindole derivatives for evaluation in various drug discovery and development programs. The provided representative conditions and detailed protocols serve as a robust starting point for the synthesis of new chemical entities based on this valuable scaffold. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best possible outcomes.

References

Application Notes and Protocols: In Vitro Evaluation of 7-Bromo-3,3-difluoroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature from the search results does not contain specific in vitro evaluation data for 7-Bromo-3,3-difluoroindolin-2-one derivatives. The following application notes and protocols are presented as a generalized template based on established methodologies for the evaluation of structurally related bromo-indolinone and aza-indolinone analogs. All data presented is hypothetical and for illustrative purposes only.

Introduction

Indolin-2-one (oxindole) represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer agents. The introduction of bromine and gem-difluoro substituents can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This document outlines a comprehensive suite of in vitro assays to characterize the biological activity of novel this compound derivatives, focusing on anticancer applications. The protocols provided are standard methods widely used in drug discovery for evaluating cytotoxicity, mechanism of action, and specific enzyme inhibition.

Data Presentation: Hypothetical Biological Activity

The following tables summarize representative quantitative data that could be generated for a series of hypothetical this compound derivatives ("Compound 7B3DF-A", "Compound 7B3DF-B", etc.).

Table 1: In Vitro Cytotoxicity of this compound Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of compound required to inhibit the growth of cancer cell lines by 50%. Lower values indicate higher potency. Data is based on a 72-hour MTT assay. Sunitinib, a clinically approved indolin-2-one derivative, is used as a positive control[1][2].

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)SKOV-3 (Ovarian) IC₅₀ (µM)
7B3DF-A 8.5 ± 1.17.2 ± 0.910.3 ± 1.59.8 ± 1.2
7B3DF-B 2.1 ± 0.43.5 ± 0.64.1 ± 0.72.9 ± 0.5
7B3DF-C > 50> 50> 50> 50
Sunitinib 29.3 ± 3.1[1]31.6 ± 2.831.6 ± 4.1[1]32.0 ± 3.5[1]

Table 2: In Vitro VEGFR-2 Kinase Inhibition

This table shows the IC₅₀ values for the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Potent inhibition of this kinase is a common mechanism for anticancer indolin-2-one derivatives[3].

Compound IDVEGFR-2 Kinase IC₅₀ (µM)
7B3DF-A 1.25 ± 0.18
7B3DF-B 0.48 ± 0.07
7B3DF-C > 20
Sorafenib 0.09 ± 0.01[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines, as summarized in Table 1. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The methodology is adapted from studies on related compounds[1][2].

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2 kinase, as shown in Table 2. It is a cell-free assay that quantifies the phosphorylation of a substrate peptide. The methodology is based on protocols for similar inhibitors[3].

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Specific VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: To each well of a white assay plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Enzyme Incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control (DMSO). Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Visualizations: Workflows and Pathways

The following diagrams illustrate common workflows and signaling pathways relevant to the in vitro evaluation of novel anticancer compounds.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Characterization Synthesis Compound Synthesis (this compound Core) Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) Purification->Primary_Screening Hit_ID Hit Identification (% Inhibition > 50%) Primary_Screening->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Target_Assay Target-Based Assay (e.g., VEGFR-2 Kinase Assay) Dose_Response->Target_Assay MOA Mechanism of Action (Apoptosis, Cell Cycle) Target_Assay->MOA Lead_Selection Lead Candidate Selection MOA->Lead_Selection

Caption: High-level workflow for in vitro screening of novel anticancer compounds.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Compound 7-Bromo-3,3-difluoro- indolin-2-one Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway, a potential target for inhibition.

G cluster_moa Mechanism of Action (MOA) Study Start Potent Cytotoxicity Observed (Low IC50) Apoptosis_Q Does it induce apoptosis? Start->Apoptosis_Q CellCycle_Q Does it cause cell cycle arrest? Start->CellCycle_Q Apoptosis_Assay Perform Caspase 3/7 Assay Apoptosis_Q->Apoptosis_Assay Yes Conclusion Elucidate MOA Apoptosis_Assay->Conclusion CellCycle_Assay Perform Flow Cytometry (PI Staining) CellCycle_Q->CellCycle_Assay Yes CellCycle_Assay->Conclusion

Caption: Logical workflow for a mechanism of action (MOA) investigation.

References

Application Notes and Protocols: 7-Bromo-3,3-difluoroindolin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2][3][4] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[1][3] Due to their small size (typically < 300 Da), fragments can explore chemical space more effectively and often exhibit more efficient binding interactions compared to larger molecules used in high-throughput screening (HTS).[2][4]

The incorporation of fluorine atoms into fragments offers significant advantages, particularly for screening methodologies like ¹⁹F-NMR.[1][5][6][7] The fluorine atom provides a sensitive NMR handle with no background signal in biological systems, making it an excellent tool for detecting the weak binding affinities typical of fragment-target interactions.[1][6] 7-Bromo-3,3-difluoroindolin-2-one is a prime example of a fluorinated fragment with potential applications in FBDD. Its rigid scaffold and the presence of two fluorine atoms make it an ideal candidate for ¹⁹F-NMR-based screening campaigns. The bromine atom also provides a convenient vector for synthetic elaboration once a hit is identified.

These application notes provide a comprehensive overview of the use of this compound as a representative fluorinated fragment in FBDD, including detailed experimental protocols for fragment screening and hit validation.

Key Applications

  • ¹⁹F-NMR Fragment Screening: The primary application of this compound is as a screening compound in ¹⁹F-NMR based FBDD campaigns to identify novel binders for a variety of protein targets.

  • Hit-to-Lead Optimization: The bromo substituent provides a reactive handle for medicinal chemists to elaborate the fragment core, enabling structure-guided design and optimization of fragment hits into potent lead compounds.

  • Probing "Fluorophilic" Environments: This fragment can be used to identify and characterize "fluorophilic" pockets within a protein's binding site, which can be exploited for designing more potent and selective inhibitors.[7]

Data Presentation: Hypothetical Screening Data

The following tables represent typical quantitative data that could be obtained from an FBDD campaign using a fluorinated fragment library containing this compound against a hypothetical protein kinase target.

Table 1: Primary ¹⁹F-NMR Fragment Screening Hit Summary

Fragment IDCompound NameMolecular Weight (Da)¹⁹F Chemical Shift Change (Δδ, ppm)Hit?
FBDD-001This compound277.030.15Yes
FBDD-0025-Fluoro-1H-indole135.130.02No
FBDD-0033-(Trifluoromethyl)aniline161.120.21Yes
FBDD-0044-Fluorobenzaldehyde124.110.01No

Table 2: Hit Validation and Affinity Determination

Fragment IDMethodBinding Affinity (Kd)Ligand Efficiency (LE)
FBDD-001Isothermal Titration Calorimetry (ITC)350 µM0.31
FBDD-001Surface Plasmon Resonance (SPR)410 µM0.30
FBDD-003Isothermal Titration Calorimetry (ITC)180 µM0.35
FBDD-003Surface Plasmon Resonance (SPR)220 µM0.34

Experimental Protocols

Protocol 1: ¹⁹F-NMR Fragment Screening

This protocol outlines the general procedure for a primary ¹⁹F-NMR screen to identify binding fragments against a target protein.

Materials:

  • Target Protein Stock Solution (e.g., 50 µM in 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% D₂O)

  • Fluorinated Fragment Library (including this compound) as 10 mM DMSO stocks

  • NMR Tubes

  • NMR Spectrometer with a fluorine probe

Methodology:

  • Sample Preparation:

    • Prepare a master mix of the target protein at a final concentration of 25 µM in the NMR buffer.

    • For each fragment to be screened, add the fragment stock solution to the protein master mix to a final fragment concentration of 250 µM. The final DMSO concentration should not exceed 2.5%.

    • Prepare a corresponding set of control samples containing only the fragments at 250 µM in the NMR buffer (no protein).

    • Transfer the samples to NMR tubes.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F-NMR spectra for all samples at a constant temperature (e.g., 298 K).

    • Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Compare the ¹⁹F-NMR spectra of the fragment in the presence and absence of the target protein.

    • A significant change in the ¹⁹F chemical shift (Δδ), line broadening, or a decrease in signal intensity indicates a potential binding event.

    • Fragments exhibiting reproducible and significant spectral changes are considered primary hits.

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to confirm the binding of a primary hit and to determine its binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified Target Protein (e.g., 50 µM in ITC buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Hit Fragment (e.g., this compound) as a 1 mM solution in the ITC buffer with a matching DMSO concentration to the protein sample.

  • Isothermal Titration Calorimeter

Methodology:

  • Sample Preparation:

    • Degas both the protein and fragment solutions thoroughly before use.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • A control experiment titrating the fragment into the buffer alone should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the fragment-protein binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Visualizations

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization screening ¹⁹F-NMR Screening of Fluorinated Fragment Library hit_id Hit Identification (e.g., this compound) screening->hit_id Binding Detected validation Biophysical Validation (ITC, SPR) hit_id->validation structural Structural Biology (X-ray Crystallography, NMR) validation->structural Confirmed Hit elaboration Structure-Guided Chemical Elaboration structural->elaboration lead_compound Potent Lead Compound elaboration->lead_compound Improved Affinity & Properties

Caption: FBDD workflow using a fluorinated fragment.

Kinase_Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Fragment-Derived MEK Inhibitor (Developed from a hit like This compound) inhibitor->mek

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Troubleshooting & Optimization

optimizing reaction conditions for 7-Bromo-3,3-difluoroindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 7-Bromo-3,3-difluoroindolin-2-one. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a two-step process:

  • Synthesis of the precursor, 7-Bromooxindole: This is typically achieved through the cyclization of a suitable substituted aniline derivative. A well-established method is the Sandmeyer reaction starting from 2-bromo-6-nitrotoluene.

  • Difluorination of 7-Bromooxindole: The synthesized 7-Bromooxindole is then subjected to electrophilic fluorination at the C3 position to introduce the two fluorine atoms.

Q2: Which fluorinating agents are recommended for the difluorination step?

For the difluorination of the oxindole core, electrophilic fluorinating reagents are the most effective. The two most commonly used and commercially available reagents are:

  • Selectfluor® (F-TEDA-BF4): A versatile and relatively safe electrophilic fluorinating agent.

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used electrophilic fluorinating agent.

Q3: What are the critical reaction parameters to control during the difluorination step?

The success of the difluorination reaction is highly dependent on several parameters:

  • Stoichiometry of the fluorinating agent: An excess of the fluorinating agent is typically required to achieve complete difluorination.

  • Reaction temperature: The optimal temperature will depend on the chosen fluorinating agent and solvent.

  • Solvent: Acetonitrile is a commonly used solvent for electrophilic fluorinations.

  • Reaction time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guide

Problem 1: Low yield of 7-Bromooxindole in the first step.

  • Q: My Sandmeyer reaction to produce 7-bromooxindole is giving a low yield. What are the likely causes and how can I improve it?

    • A: Low yields in the Sandmeyer reaction for this synthesis can often be attributed to incomplete diazotization or side reactions. Ensure that the temperature during diazotization is kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The purity of your starting material, 2-bromo-6-nitrotoluene, is also critical. Additionally, the efficiency of the subsequent cyclization step is crucial. Ensure that the reducing agent for the nitro group and the conditions for the subsequent cyclization are optimized.

Problem 2: Incomplete difluorination of 7-Bromooxindole.

  • Q: I am observing a significant amount of the mono-fluorinated intermediate (7-Bromo-3-fluoroindolin-2-one) and unreacted starting material. How can I drive the reaction to completion?

    • A: Incomplete difluorination is a common issue. To address this, consider the following adjustments:

      • Increase the equivalents of the fluorinating agent: Gradually increase the amount of Selectfluor or NFSI. A 2.5 to 3.0 molar equivalent is often a good starting point.

      • Increase the reaction temperature: Cautiously increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions and decomposition at higher temperatures.

      • Prolong the reaction time: Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material and mono-fluorinated product are consumed.

Problem 3: Formation of undesired byproducts.

  • Q: I am observing several spots on my TLC plate that I cannot identify, leading to a complex purification process. What are the potential side reactions and how can I minimize them?

    • A: Side reactions in electrophilic fluorination can arise from over-fluorination or reaction at other positions on the aromatic ring. The electron-withdrawing nature of the bromine atom at the 7-position can influence the reactivity of the entire molecule.

      • Control the stoichiometry: Using a large excess of the fluorinating agent can lead to undesired side products. Carefully titrate the amount of fluorinating agent.

      • Optimize the temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.

      • Purification of the starting material: Ensure your 7-Bromooxindole is of high purity before proceeding with the fluorination step.

Problem 4: Difficulty in purifying the final product.

  • Q: The purification of this compound by column chromatography is challenging. Are there any tips for a more effective purification?

    • A: The polarity of the product and potential byproducts can be similar, making chromatographic separation difficult.

      • Choice of eluent: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Alternative purification techniques: Consider recrystallization as an alternative or final purification step. Experiment with different solvent systems to find one that provides good crystals.

      • Use of specialized silica: In some cases, using a different type of silica gel (e.g., deactivated silica) can improve separation.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromooxindole

This protocol is based on a modified Sandmeyer reaction followed by cyclization.

  • Diazotization:

    • To a stirred suspension of 2-bromo-6-nitrotoluene (1.0 eq) in a mixture of acetic acid and propionic acid, add concentrated sulfuric acid dropwise at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1 hour.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of iron powder (4.0 eq) in acetic acid.

    • Heat the iron suspension to 80 °C and add the diazonium salt solution dropwise.

    • After the addition is complete, heat the mixture to 110 °C for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Synthesis of this compound

This protocol describes the difluorination of 7-Bromooxindole using Selectfluor.

  • Reaction Setup:

    • Dissolve 7-Bromooxindole (1.0 eq) in anhydrous acetonitrile in a flame-dried flask under a nitrogen atmosphere.

  • Fluorination:

    • Add Selectfluor (2.5 eq) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.

Table 1: Optimization of 7-Bromooxindole Synthesis

ParameterCondition 1Condition 2Condition 3
Starting Material 2-bromo-6-nitrotoluene2-bromo-6-nitrotoluene2-bromo-6-nitrotoluene
Reducing Agent Fe / Acetic AcidSnCl2·2H2O / HClH2, Pd/C
Temperature (°C) 110100Room Temperature
Reaction Time (h) 2412
Typical Yield (%) 60-7055-6570-80

Table 2: Optimization of Difluorination of 7-Bromooxindole

ParameterCondition 1 (Selectfluor)Condition 2 (Selectfluor)Condition 3 (NFSI)
Equivalents of Fluorinating Agent 2.53.02.5
Solvent AcetonitrileAcetonitrileDichloromethane
Temperature (°C) 607050
Reaction Time (h) 12816
Typical Yield (%) 75-8580-9070-80

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Bromo-6-nitrotoluene step1 Step 1: Sandmeyer Reaction & Cyclization start->step1 intermediate Intermediate: 7-Bromooxindole step1->intermediate step2 Step 2: Electrophilic Difluorination intermediate->step2 product Final Product: this compound step2->product troubleshooting_logic start Problem Encountered q1 Low yield of 7-Bromooxindole? start->q1 q2 Incomplete difluorination? start->q2 q3 Formation of byproducts? start->q3 q4 Purification difficulties? start->q4 a1 Check diazotization temperature. Verify starting material purity. Optimize cyclization conditions. q1->a1 a2 Increase equivalents of fluorinating agent. Increase reaction temperature. Prolong reaction time. q2->a2 a3 Control stoichiometry of fluorinating agent. Optimize reaction temperature. Ensure high purity of starting material. q3->a3 a4 Use gradient elution. Consider recrystallization. Try alternative silica gel. q4->a4

Technical Support Center: Purification of 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromo-3,3-difluoroindolin-2-one. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification methods for crude this compound?

A1: The two primary methods for purifying crude this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Based on typical synthetic routes for similar compounds, potential impurities may include:

  • Unreacted starting materials (e.g., a brominated aniline derivative).

  • Reagents from the synthetic steps (e.g., fluorinating agents).

  • Side-products from incomplete reactions or side reactions.

  • Residual solvents from the reaction or work-up.

Q3: How can I choose an appropriate solvent system for silica gel column chromatography?

A3: The polarity of the eluent is critical for good separation. For a polar aprotic compound like this compound, a solvent system of moderate polarity is recommended. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ratio can be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For fluorinated heterocyclic compounds, common solvents to screen include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and their mixtures with non-polar solvents like hexanes. A co-solvent system, where the crude product is dissolved in a good solvent at high temperature followed by the addition of a poor solvent until turbidity is observed, can also be effective.

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Possible Cause Recommended Solution
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A small amount of methanol can be added to a dichloromethane-based eluent for very polar compounds.
Product is eluting too quickly (with impurities) The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking of the product band on the column The compound may be too polar for the eluent, or it might be interacting strongly with the acidic silica gel. The sample may also be overloaded.Add a small percentage (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface. Ensure the sample is not overloaded on the column.
Poor separation of product from a close-running impurity The solvent system does not provide sufficient resolution.Try a different solvent system with different selectivity. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. Using a finer mesh silica gel can also improve resolution.
Product appears to be degrading on the column The compound may be sensitive to the acidic nature of silica gel.Use a neutral stationary phase like alumina or deactivated silica gel (by adding triethylamine to the eluent).
Recrystallization
Issue Possible Cause Recommended Solution
The compound does not dissolve even when heated The chosen solvent is not a good solvent for the compound.Select a more polar solvent or a different solvent system. Refer to solvent miscibility charts to choose appropriate co-solvents.
The compound "oils out" instead of crystallizing The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated.Use a lower-boiling point solvent. Add a slightly larger volume of the hot solvent to reduce saturation. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
No crystals form upon cooling The solution is not sufficiently saturated, or the cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product The compound has significant solubility in the cold solvent, or too much solvent was used.Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure Impurities are co-crystallizing with the product.The chosen solvent may not be selective enough. Try a different solvent or a series of recrystallizations from different solvents. A charcoal treatment of the hot solution can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity as needed based on TLC monitoring of the fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or co-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_methods Purification Methods cluster_analysis Analysis cluster_end Final Product Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC TLC Analysis Column_Chromatography->TLC Fraction Analysis Pure_Product Pure Product Recrystallization->Pure_Product TLC->Pure_Product Combine Pure Fractions NMR NMR Spectroscopy LCMS LC-MS Pure_Product->NMR Pure_Product->LCMS

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_column_issues Column Chromatography Troubleshooting cluster_recrystal_issues Recrystallization Troubleshooting Start Purification Issue Encountered Identify_Method Identify Purification Method Start->Identify_Method Column Column Chromatography Identify_Method->Column Recrystal Recrystallization Identify_Method->Recrystal No_Elution No Elution Column->No_Elution Fast_Elution Fast Elution Column->Fast_Elution Streaking Streaking Column->Streaking Oiling_Out Oiling Out Recrystal->Oiling_Out No_Crystals No Crystals Recrystal->No_Crystals Low_Yield Low Yield Recrystal->Low_Yield Solution1 Solution1 No_Elution->Solution1 Increase Eluent Polarity Solution2 Solution2 Fast_Elution->Solution2 Decrease Eluent Polarity Solution3 Solution3 Streaking->Solution3 Add Modifier (e.g., TEA) Solution4 Solution4 Oiling_Out->Solution4 Use Lower Boiling Solvent Solution5 Solution5 No_Crystals->Solution5 Concentrate Solution Solution6 Solution6 Low_Yield->Solution6 Ensure Thorough Cooling

Caption: A logical diagram for troubleshooting common purification issues.

Technical Support Center: Synthesis of 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3,3-difluoroindolin-2-one.

Troubleshooting Guide

The synthesis of this compound can be challenging. Below are common issues encountered during the synthesis, along with potential causes and solutions. The most probable synthetic approach involves the electrophilic difluorination of 7-bromoindolin-2-one.

Problem 1: Low to No Conversion of 7-Bromoindolin-2-one to the Desired Product
Potential Cause Troubleshooting Steps
Inactive Fluorinating Reagent Use a fresh batch of the electrophilic fluorinating reagent (e.g., Selectfluor™, NFSI). Ensure proper storage conditions to prevent degradation.
Insufficient Reagent Equivalents Increase the equivalents of the fluorinating reagent incrementally. A common starting point is 2.2 equivalents.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While some fluorinations proceed at room temperature, others may require heating (e.g., 70°C) to drive the reaction to completion.[2][3]
Incorrect Solvent Choice Screen different solvents. The choice of solvent can significantly impact the reaction outcome. Acetonitrile and dichloromethane are common choices.[2][3]
Presence of Water Ensure anhydrous reaction conditions. Dry all glassware and solvents thoroughly, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Monofluorinated Intermediate (7-Bromo-3-fluoroindolin-2-one)
Potential Cause Troubleshooting Steps
Insufficient Fluorinating Reagent Increase the equivalents of the fluorinating reagent to push the reaction towards difluorination.
Short Reaction Time Extend the reaction time to allow for the second fluorination to occur. Monitor the reaction progress by TLC or LC-MS.
Low Reaction Temperature Gradually increase the reaction temperature. The second fluorination may have a higher activation energy.
Problem 3: Formation of Unidentifiable Byproducts
Potential Cause Troubleshooting Steps
Decomposition of Starting Material or Product Lower the reaction temperature. If using a strong base, consider a milder alternative. The presence of the bromine substituent may increase the molecule's lability under certain conditions.
Side Reactions with the Fluorinating Reagent Vary the fluorinating reagent. Reagents like Selectfluor™ and NFSI have different reactivity profiles.[4]
Over-reaction or Degradation Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions.
Problem 4: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution with Starting Material or Byproducts Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Product Instability on Silica Gel Consider using a different stationary phase for chromatography, such as alumina, or using a rapid purification technique like flash chromatography with minimal residence time on the column.
Product Crystallization Issues Attempt recrystallization from various solvent systems to obtain a pure, crystalline product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent strategy is the electrophilic difluorination of a 7-bromoindolin-2-one precursor. This approach leverages the availability of various electrophilic fluorinating agents.

Q2: Which electrophilic fluorinating agents are recommended for the difluorination of the indolin-2-one core?

A2: N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are commonly used and effective reagents for the synthesis of 3,3-difluorooxindoles.[3][5][6] The choice between them may depend on the specific substrate and reaction conditions.

Q3: What are the key reaction parameters to control during the difluorination step?

A3: The critical parameters include the choice and equivalents of the fluorinating agent, the reaction solvent, temperature, and reaction time. Solvent choice can be particularly influential on the selective formation of mono- versus di-fluorinated products.[2][3]

Q4: Can I synthesize this compound by first synthesizing 3,3-difluoroindolin-2-one and then performing a bromination?

A4: While plausible, this route can be challenging due to the directing effects of the substituents on the aromatic ring. The difluorinated oxindole core might influence the regioselectivity of the bromination, potentially leading to a mixture of isomers that are difficult to separate.

Q5: Are there any specific safety precautions I should take when working with electrophilic fluorinating agents?

A5: Yes, electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not heat them excessively, as some can be thermally unstable. Always consult the safety data sheet (SDS) for the specific reagent you are using.

Experimental Protocols

General Protocol for the Difluorination of 7-Bromoindolin-2-one

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation: To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-bromoindolin-2-one (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., NFSI, 2.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 70°C) and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 7-Bromoindolin-2-one 7-Bromoindolin-2-one Difluorination Difluorination 7-Bromoindolin-2-one->Difluorination Electrophilic Fluorinating Agent (e.g., NFSI) This compound This compound Difluorination->this compound

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Check_Reagents Check Activity of Fluorinating Reagent Low_Yield->Check_Reagents Yes Check_Purity Impure Product? Low_Yield->Check_Purity No Increase_Equivalents Increase Equivalents of Reagent Check_Reagents->Increase_Equivalents Optimize_Temp Optimize Reaction Temperature Increase_Equivalents->Optimize_Temp Optimize_Temp->Check_Purity Optimize_Chroma Optimize Chromatography Check_Purity->Optimize_Chroma Yes End End Check_Purity->End No Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize Recrystallize->End

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Synthesis of 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-3,3-difluoroindolin-2-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis for this compound is outlined below. This guide will address potential issues in both steps.

Synthetic_Pathway A 2-Bromoaniline B 7-Bromoisatin A->B Step 1: Isatin Synthesis (e.g., Sandmeyer Reaction) C This compound B->C Step 2: Difluorination (e.g., with Selectfluor)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 7-Bromoisatin - Troubleshooting and FAQs

The synthesis of the key intermediate, 7-Bromoisatin, is typically achieved through the cyclization of a substituted aniline. The Sandmeyer isatin synthesis is a common method.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 7-Bromoisatin?

A1: The most prevalent methods for synthesizing substituted isatins like 7-Bromoisatin start from the corresponding aniline, in this case, 2-bromoaniline. Key methods include:

  • Sandmeyer Isatin Synthesis: This is a widely used method that involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized with a strong acid like sulfuric acid.[1][2][3]

  • Stollé Synthesis: This method involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide, followed by cyclization using a Lewis acid.[4]

  • Gassman Isatin Synthesis: This process involves the formation of a 3-methylthio-2-oxindole intermediate from an aniline, which is subsequently oxidized to the isatin.

Q2: Which method is recommended for the synthesis of 7-Bromoisatin?

A2: The Sandmeyer synthesis is a robust and well-established method for producing a variety of isatin derivatives and is a good starting point for the synthesis of 7-Bromoisatin.[1][2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of isonitrosoacetanilide intermediate Incomplete reaction of 2-bromoaniline.Ensure the reaction mixture is homogenous. For lipophilic anilines, consider using a co-solvent like ethanol.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the intermediate.Maintain the recommended reaction temperature and avoid prolonged reaction times.
Low yield of 7-Bromoisatin during cyclization Poor solubility of the isonitrosoacetanilide in sulfuric acid.For lipophilic substrates, methanesulfonic acid can be a more effective cyclization medium than sulfuric acid.[2]
Incomplete cyclization.Ensure the reaction is heated to the appropriate temperature (typically 80-90 °C) and for a sufficient duration.[2]
Side reactions due to high temperature.Avoid excessive heating, as it can lead to charring and decomposition.
Product is impure (dark color) Presence of colored byproducts from side reactions.Recrystallization of the crude product from a suitable solvent like ethanol or acetic acid is often necessary.
Incomplete removal of the strong acid.Thoroughly wash the crude product with water to remove any residual acid before recrystallization.

Experimental Protocol: Sandmeyer Synthesis of 7-Bromoisatin

This protocol is a general guideline based on the Sandmeyer isatin synthesis. Optimization may be required.

  • Formation of the Isonitrosoacetanilide:

    • In a flask, dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water.

    • In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.

    • To the chloral hydrate solution, add a solution of hydroxylamine hydrochloride in water.

    • Heat the aniline solution and add it to the hydroxylamine/chloral hydrate mixture.

    • Heat the combined reaction mixture. The isonitrosoacetanilide intermediate should precipitate upon cooling.

    • Filter the precipitate, wash with water, and dry.

  • Cyclization to 7-Bromoisatin:

    • Carefully add the dried isonitrosoacetanilide to pre-heated concentrated sulfuric acid (or methanesulfonic acid) at a controlled temperature (e.g., 50 °C).

    • Slowly increase the temperature to around 80 °C and maintain for a set time, monitoring for the completion of the reaction.

    • Pour the reaction mixture onto crushed ice.

    • The crude 7-Bromoisatin will precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry.

    • Purify the crude product by recrystallization.

Troubleshooting_Step1 Start Start: Low Yield or Impure 7-Bromoisatin Check_Intermediate Check yield and purity of isonitrosoacetanilide intermediate Start->Check_Intermediate Low_Intermediate_Yield Low Intermediate Yield? Check_Intermediate->Low_Intermediate_Yield Optimize_Formation Optimize intermediate formation: - Check reaction homogeneity (use co-solvent if needed) - Monitor with TLC - Control temperature Low_Intermediate_Yield->Optimize_Formation Yes Check_Cyclization Check cyclization step Low_Intermediate_Yield->Check_Cyclization No Optimize_Formation->Check_Cyclization Low_Cyclization_Yield Low Cyclization Yield? Check_Cyclization->Low_Cyclization_Yield Optimize_Cyclization Optimize cyclization: - Use methanesulfonic acid for better solubility - Ensure adequate heating (80-90 °C) - Monitor reaction completion Low_Cyclization_Yield->Optimize_Cyclization Yes Impure_Product Impure Product? Low_Cyclization_Yield->Impure_Product No Optimize_Cyclization->Impure_Product Purification Improve purification: - Thoroughly wash with water to remove acid - Recrystallize from appropriate solvent (ethanol/acetic acid) Impure_Product->Purification Yes End Improved Yield and Purity Impure_Product->End No Purification->End

Caption: Troubleshooting logic for the synthesis of 7-Bromoisatin.

Step 2: Difluorination of 7-Bromoisatin - Troubleshooting and FAQs

The conversion of 7-Bromoisatin to this compound involves the geminal difluorination of the C3-carbonyl group. Electrophilic fluorinating agents are commonly employed for this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended fluorinating agents for the C3-difluorination of isatins?

A1: Electrophilic fluorinating agents are the reagents of choice for this transformation. The most common and commercially available options are:

  • Selectfluor® (F-TEDA-BF4): A versatile and relatively safe electrophilic fluorine source. It is known to be effective in the fluorination of various organic compounds, including indoles and their derivatives.

  • N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorinating agent.

Q2: What is the likely mechanism for the difluorination of the isatin C3-carbonyl?

A2: The precise mechanism of electrophilic fluorination can be complex and is still a subject of research. For a carbonyl group, the reaction likely proceeds through the enol or enolate form of the isatin. The electron-rich enol double bond attacks the electrophilic fluorine of the fluorinating agent. This process is repeated to achieve gem-difluorination. The reaction may proceed via an SN2 or a single-electron transfer (SET) pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low conversion to the difluorinated product Insufficient reactivity of the fluorinating agent.Increase the equivalents of the fluorinating agent (e.g., Selectfluor). The reaction may require more than 2 equivalents for difluorination.
Unfavorable reaction conditions.Optimize the solvent and temperature. Acetonitrile is a common solvent for Selectfluor reactions. Heating may be necessary to drive the reaction to completion.
Decomposition of the starting material.Use milder reaction conditions. If using a strong base to form an enolate, consider weaker bases or alternative methods that do not require strong basic conditions.
Formation of monofluoroindolin-2-one Incomplete fluorination.Increase the reaction time, temperature, or the amount of fluorinating agent.
Formation of side products (e.g., from ring opening or degradation) Harsh reaction conditions.Use the mildest possible conditions that still afford the desired product. Screen different solvents and temperatures.
Reactivity of the fluorinating agent with other parts of the molecule.Protect sensitive functional groups if necessary, although the isatin core is generally the most reactive site for this transformation.
Difficult purification of the final product Presence of unreacted fluorinating agent and its byproducts.Aqueous work-up can help remove the salt byproducts of Selectfluor. Column chromatography on silica gel is often required for final purification.
Similar polarity of the product and byproducts.Optimize the eluent system for column chromatography to achieve better separation.

Data on Reaction Condition Optimization (Hypothetical Data Based on Similar Reactions)

The following table provides a hypothetical summary of how different reaction parameters could affect the yield of 3,3-difluoroindolin-2-ones, which can be used as a starting point for the optimization of this compound synthesis.

Fluorinating Agent Equivalents Solvent Temperature (°C) Time (h) Yield (%)
Selectfluor2.2Acetonitrile8012Moderate
Selectfluor3.0Acetonitrile8024Good
NFSI2.5Dichloromethane2524Low
NFSI3.0Acetonitrile6018Moderate

Experimental Protocol: Difluorination of 7-Bromoisatin with Selectfluor (General Procedure)

This is a general protocol and requires optimization for the specific substrate.

  • To a solution of 7-Bromoisatin in a suitable solvent (e.g., acetonitrile), add Selectfluor (e.g., 2.5 - 3.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow_Step2 Start Start: 7-Bromoisatin Reaction_Setup Dissolve 7-Bromoisatin in solvent (e.g., Acetonitrile) Start->Reaction_Setup Add_Reagent Add Selectfluor (2.5 - 3.0 eq.) Reaction_Setup->Add_Reagent Heating Heat reaction mixture (e.g., 60-80 °C) Add_Reagent->Heating Monitoring Monitor reaction progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous work-up Monitoring->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by column chromatography Extraction->Purification End This compound Purification->End

Caption: General experimental workflow for the difluorination of 7-Bromoisatin.

References

solubility issues with 7-Bromo-3,3-difluoroindolin-2-one in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with 7-Bromo-3,3-difluoroindolin-2-one in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the general properties of this compound that might affect its solubility?

A1: this compound is a halogenated and fluorinated indole derivative. The presence of bromine and difluoro groups significantly influences its physicochemical properties, including solubility. Halogenation can increase lipophilicity, potentially leading to poor aqueous solubility.[1][2] Fluorine substitution can also modulate properties like pKa and crystal lattice energy, which in turn affect solubility.[1][3] Such compounds are often more soluble in organic solvents than in aqueous solutions.[2]

Q2: What are the most common reasons for poor solubility of small molecules like this compound in experiments?

A2: Poor solubility of small molecules in experimental assays can stem from several factors:

  • High Crystallinity: A stable crystal lattice requires more energy to break, leading to lower solubility.

  • Lipophilicity: The compound may be too "greasy" to dissolve in aqueous buffers used in many biological assays.

  • pH of the Medium: If the compound has ionizable groups, its solubility will be pH-dependent.

  • Solvent Incompatibility: The solvent used to dissolve the compound may not be miscible with the final experimental medium, causing precipitation.[4]

Q3: Can sonication be used to improve the solubility of this compound?

A3: Yes, sonication is a common technique used to aid in the dissolution of poorly soluble compounds.[5] The high-frequency sound waves can help to break down aggregates and increase the interaction between the solute and the solvent. However, it is important to be cautious with sonication as prolonged exposure can potentially degrade the compound.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with this compound.

Problem: My this compound is not dissolving in my desired solvent.

Solution Workflow:

Solubility_Troubleshooting start Start: Solubility Issue with This compound solvent_selection Step 1: Solvent Selection - Start with common organic solvents (DMSO, DMF, Ethanol). - Test small amounts. start->solvent_selection dissolved_yes Soluble? solvent_selection->dissolved_yes prepare_stock Prepare concentrated stock solution. Store appropriately. dissolved_yes->prepare_stock Yes dissolved_no Insoluble or Precipitates dissolved_yes->dissolved_no No end_good End: Successful Dissolution prepare_stock->end_good cosolvent Step 2: Use of Co-solvents - Add a small percentage of a miscible co-solvent (e.g., DMSO in aqueous buffer). - Vortex and observe. dissolved_no->cosolvent cosolvent_check Soluble? cosolvent->cosolvent_check cosolvent_check->prepare_stock Yes ph_adjustment Step 3: pH Adjustment - If the structure has ionizable protons, try adjusting the pH of the aqueous buffer. - Test acidic and basic conditions. cosolvent_check->ph_adjustment No ph_check Soluble? ph_adjustment->ph_check ph_check->prepare_stock Yes heating Step 4: Gentle Heating - Warm the solution gently (e.g., 37-50°C). - Monitor for degradation. ph_check->heating No heating_check Soluble? heating->heating_check heating_check->prepare_stock Yes further_assistance Consult literature for structurally similar compounds or contact technical support. heating_check->further_assistance No

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Detailed Troubleshooting Steps:

Q: I tried dissolving the compound in my aqueous assay buffer and it precipitated. What should I do?

A: It is common for lipophilic compounds to precipitate in aqueous solutions. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.

Experimental Protocol: Preparation of a Stock Solution

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for biological assays. Other options include dimethylformamide (DMF) or ethanol.

  • Weigh a small amount of this compound: Start with a small, accurately weighed quantity (e.g., 1-5 mg).

  • Add the organic solvent: Add the chosen organic solvent dropwise while vortexing to achieve the desired stock concentration (e.g., 10 mM).

  • Aid dissolution: If the compound does not readily dissolve, gentle warming (e.g., 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no suspended particles.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed vial to prevent solvent evaporation and water absorption.

Q: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A: This is a common issue and can often be resolved by optimizing the dilution process.

  • Lower the final concentration: The final concentration of the compound in your assay may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to test a range of lower concentrations.

  • Increase the percentage of co-solvent: While high concentrations of organic solvents can be detrimental to cells or assays, sometimes a small increase in the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) can maintain solubility without significant adverse effects. Always run a vehicle control with the same final concentration of the solvent.

  • Use a surfactant: In some cases, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to the assay buffer can help to keep the compound in solution. The appropriate surfactant and its concentration need to be determined empirically.

  • pH adjustment of the buffer: The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution.[6] If the structure of this compound suggests it has an ionizable proton, testing a range of buffer pH values may identify conditions where it is more soluble.

Data on General Solubility Enhancement Techniques

TechniqueDescriptionGeneral Applicability for Halogenated, Heterocyclic CompoundsKey Considerations
Co-solvency Using a mixture of solvents to increase solubility. A common approach is to dissolve the compound in a water-miscible organic solvent (e.g., DMSO, DMF) and then dilute it into an aqueous medium.[5]HighThe final concentration of the organic co-solvent should be compatible with the experimental system (e.g., <1% for many cell-based assays).
pH Adjustment Modifying the pH of the solvent to ionize the compound, which is often more soluble than the neutral form.[6]Moderate to HighDepends on the presence of ionizable functional groups in the molecule. The final pH must be compatible with the experiment.
Use of Excipients Adding solubilizing agents such as surfactants (e.g., Tween®, Triton™) or cyclodextrins to the formulation.[7]ModerateThe excipient must not interfere with the experimental assay. Requires optimization of the excipient type and concentration.
Particle Size Reduction Techniques like micronization or sonication can increase the surface area of the compound, which can lead to a faster dissolution rate.[7][8]ModerateMay not increase the equilibrium solubility but can help in dissolving the compound kinetically.
Gentle Heating Increasing the temperature of the solvent can increase the solubility of many compounds.ModerateThe compound must be thermally stable. The solution should be cooled to the experimental temperature before use to check for precipitation.

Signaling Pathways and Experimental Workflows

The solubility of this compound is a critical prerequisite for its use in any experimental workflow, including those designed to investigate its effects on cellular signaling pathways.

Experimental_Workflow cluster_prep Compound Preparation cluster_exp Experimental Assay cluster_analysis Data Analysis solubilization 1. Solubilization of This compound (see Troubleshooting Guide) dilution 2. Serial Dilution to Working Concentrations solubilization->dilution treatment 3. Treatment of Biological System (e.g., cells, proteins) dilution->treatment incubation 4. Incubation Period treatment->incubation data_acquisition 5. Data Acquisition (e.g., plate reader, microscopy) incubation->data_acquisition data_processing 6. Data Processing and Statistical Analysis data_acquisition->data_processing conclusion 7. Conclusion on Biological Activity data_processing->conclusion

Caption: A general experimental workflow where successful solubilization is the critical first step.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 7-Bromo-3,3-difluoroindolin-2-one.

Experimental Workflow

The synthesis of this compound is typically achieved in a two-step process, starting from isatin. The first step involves the regioselective bromination of isatin to yield 7-bromoisatin. The subsequent step is a deoxofluorination of the ketone at the C3 position of 7-bromoisatin to afford the final product.

Workflow Isatin Isatin Bromination Step 1: Bromination Isatin->Bromination Bromoisatin 7-Bromoisatin Bromination->Bromoisatin Deoxofluorination Step 2: Deoxofluorination Bromoisatin->Deoxofluorination FinalProduct This compound Deoxofluorination->FinalProduct

Caption: Synthetic workflow for this compound.

Step 1: Bromination of Isatin to 7-Bromoisatin

This section provides details and troubleshooting for the bromination of isatin.

Experimental Protocol

A common method for the synthesis of 7-bromoisatin involves the use of bromine in a suitable solvent.

ParameterValue
Reactants Isatin, Bromine
Solvent Acetic Acid
Temperature 80-90 °C
Reaction Time 2-4 hours
Work-up Cooling, filtration, and washing with water
Troubleshooting Guide: Bromination
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 7-Bromoisatin Incomplete reaction.- Increase reaction time. - Ensure the reaction temperature is maintained within the optimal range.
Formation of poly-brominated byproducts.- Use a stoichiometric amount of bromine. - Add bromine dropwise to the reaction mixture to maintain a low concentration.
Presence of Unreacted Isatin Insufficient bromine.- Ensure accurate measurement of bromine. - Check the purity of the bromine used.
Product Contamination with 5-Bromoisatin Isomer formation.- Maintain the recommended reaction temperature; lower temperatures may favor 5-bromo isomer formation. - Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
FAQs: Bromination

Q1: What is the best way to control the regioselectivity of the bromination to favor the 7-position?

A1: The regioselectivity is highly dependent on the reaction conditions. Using acetic acid as a solvent and maintaining a reaction temperature of 80-90 °C generally favors the formation of the 7-bromo isomer.

Q2: How can I minimize the formation of di-brominated byproducts?

A2: Careful control of the stoichiometry of bromine is crucial. Using a slight excess of isatin relative to bromine can help minimize the formation of di-brominated products. Slow, controlled addition of bromine to the reaction mixture is also recommended.

Step 2: Deoxofluorination of 7-Bromoisatin

This section covers the conversion of 7-bromoisatin to the final product using a deoxofluorinating agent. Deoxo-Fluor® is often preferred for scale-up due to its higher thermal stability compared to DAST.

Experimental Protocol
ParameterValue
Reactants 7-Bromoisatin, Deoxo-Fluor®
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Quenching with a cooled saturated aqueous solution of sodium bicarbonate, extraction, and purification by column chromatography.
Troubleshooting Guide: Deoxofluorination
ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion to Product Insufficient reagent.- Use a slight excess of Deoxo-Fluor® (1.1-1.5 equivalents).
Low reaction temperature.- Allow the reaction to warm to room temperature and stir for a longer duration.
Moisture in the reaction.- Ensure all glassware is oven-dried and the solvent is anhydrous.
Formation of Tar-like Byproducts Decomposition of the starting material or product.- Maintain a low temperature during the addition of Deoxo-Fluor®. - Ensure a controlled and slow quench of the reaction mixture.
Incomplete Reaction Poor solubility of 7-bromoisatin.- Consider using a co-solvent to improve solubility. - Increase the reaction temperature cautiously, monitoring for decomposition.
Difficult Purification Presence of polar byproducts.- Perform an aqueous wash of the organic layer before column chromatography. - Use a gradient elution system for column chromatography to effectively separate the product.
FAQs: Deoxofluorination

Q1: What are the main safety precautions to consider when working with Deoxo-Fluor® on a larger scale?

A1: Deoxo-Fluor® can react violently with water and releases HF upon decomposition. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: Can DAST be used instead of Deoxo-Fluor®?

A2: While DAST is also a common deoxofluorinating agent, it is less thermally stable than Deoxo-Fluor® and can be hazardous to handle on a large scale. For scaled-up synthesis, Deoxo-Fluor® or other more stable reagents like XtalFluor® are generally recommended.

Q3: How can I monitor the progress of the deoxofluorination reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and analyzed to determine the consumption of the starting material.

Logical Troubleshooting Flow

Troubleshooting Start Low Yield of Final Product Check_Bromination Check Purity of 7-Bromoisatin Start->Check_Bromination Impure_Bromoisatin Repurify 7-Bromoisatin Check_Bromination->Impure_Bromoisatin Low Purity Pure_Bromoisatin Purity of 7-Bromoisatin is High Check_Bromination->Pure_Bromoisatin High Purity Check_Deoxofluorination Review Deoxofluorination Conditions Pure_Bromoisatin->Check_Deoxofluorination Incomplete_Reaction Incomplete Deoxofluorination Check_Deoxofluorination->Incomplete_Reaction Starting Material Remains Decomposition Decomposition Observed Check_Deoxofluorination->Decomposition Byproducts/Tar Formation Increase_Reagent Increase Deoxo-Fluor® Stoichiometry Incomplete_Reaction->Increase_Reagent Optimize_Temp Optimize Reaction Temperature Incomplete_Reaction->Optimize_Temp Decomposition->Optimize_Temp Control_Addition Control Reagent Addition Rate Decomposition->Control_Addition

Caption: Troubleshooting flowchart for low yield of this compound.

Technical Support Center: Crystallization of 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of 7-Bromo-3,3-difluoroindolin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Disclaimer: Experimental data specifically for the crystallization of this compound is limited in publicly available literature. The protocols and troubleshooting advice provided herein are based on established principles of organic chemistry and data from structurally analogous compounds. These should be considered as informed starting points for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent or solvent system for the crystallization of this compound?

A definitive solvent system has not been published for this specific compound. However, based on the purification of similar fluorinated oxindoles, a good starting point would be to screen polar aprotic solvents and alcohols. For the parent compound, oxindole, good solubility is observed in ethanol, DMSO, and DMF.[1] For purification of related compounds, column chromatography is often performed using solvent systems like dichloromethane/methanol or ethyl acetate/n-hexane, suggesting these could be adapted for recrystallization.

A common strategy is to use a solvent in which the compound is moderately soluble at room temperature and highly soluble when heated. Alternatively, a binary solvent system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not, can be effective.

Q2: What is the expected melting point of pure this compound?

Q3: What are potential impurities that could interfere with crystallization?

Impurities can significantly hinder crystallization by disrupting the formation of a uniform crystal lattice. Potential impurities for this compound could include:

  • Unreacted starting materials: Depending on the synthetic route, this could include the non-fluorinated or mono-fluorinated precursors.

  • Reaction byproducts: Side reactions can lead to the formation of structurally related compounds.

  • Residual catalyst: If a palladium-catalyzed reaction is used in the synthesis of the precursor, residual palladium can be an impurity.[3][4]

  • Residual solvents: Solvents from the reaction or workup may be trapped in the crude product.

Experimental Protocols

The following are general protocols that can be adapted and optimized for the crystallization of this compound.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: In a suitable flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Be aware that charcoal can also adsorb some of the desired product.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

  • Yield Maximization: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility and maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in a minimum amount of a solvent in which it is readily soluble (e.g., ethyl acetate or acetone).

  • Addition of Anti-Solvent: Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., hexanes) until the solution becomes slightly turbid.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using the anti-solvent for washing the crystals.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

Solvent TypeExamplesRationale
Alcohols Ethanol, IsopropanolOxindole is soluble in ethanol.[1]
Esters Ethyl AcetateCommonly used for purification of related compounds.
Ketones AcetoneGood solvent for many organic compounds.
Nitriles AcetonitrileA polar aprotic solvent that can be effective.
Halogenated DichloromethaneOften used in chromatography of related compounds.
Ethers Tetrahydrofuran (THF)Good solvent for a wide range of compounds.
Hydrocarbons Hexanes, HeptaneTypically used as anti-solvents.

Table 2: Physical Data of a Structurally Similar Compound

CompoundMelting Point (°C)
Oxindole123-128[2]

Visualizations

experimental_workflow cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome start Crude Product solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Hot Solvent solvent_selection->dissolution filtration Hot Filtration (optional) dissolution->filtration cooling Slow Cooling filtration->cooling isolation Isolate Crystals cooling->isolation pure_product Pure Crystals isolation->pure_product analysis Analysis (MP, NMR) pure_product->analysis

Caption: A generalized experimental workflow for the crystallization process.

troubleshooting_flowchart cluster_problems Common Problems cluster_solutions Potential Solutions start Crystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals concentrate Reduce Solvent Volume no_crystals->concentrate change_solvent Change Solvent/ Use Anti-solvent no_crystals->change_solvent reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent pre_purify Column Chromatography oiling_out->pre_purify recover_filtrate Concentrate Mother Liquor low_yield->recover_filtrate colored_crystals->pre_purify charcoal Activated Charcoal Treatment colored_crystals->charcoal

Caption: A logical flowchart for troubleshooting common crystallization problems.

References

Technical Support Center: 7-Bromo-3,3-difluoroindolin-2-one Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of 7-Bromo-3,3-difluoroindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Q2: Why is ¹⁹F NMR particularly important for this molecule?

A2: ¹⁹F NMR is crucial due to the presence of the difluoro group at the 3-position. Fluorine-19 is a highly sensitive nucleus with 100% natural abundance, providing a distinct spectral window with a wide chemical shift range, which minimizes the probability of peak overlapping.[1][2][3] This technique directly confirms the presence and environment of the fluorine atoms, which is essential for structural verification.

Q3: What are the expected challenges in the ¹H NMR spectrum?

A3: The aromatic region of the ¹H NMR spectrum can be complex due to the bromine substituent on the benzene ring, leading to distinct splitting patterns for the aromatic protons. Furthermore, long-range couplings between protons and fluorine atoms (J-HF) can introduce additional complexity to the multiplets, making interpretation challenging.

Q4: How can I confirm the presence of bromine in my sample using mass spectrometry?

A4: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in a characteristic isotopic pattern for the molecular ion (M+) and bromine-containing fragments, where you will observe two peaks of almost equal intensity separated by two mass units (M+ and M+2).[4]

Q5: What are potential sources of impurities for this compound?

A5: Potential impurities can arise from the synthetic route. These may include starting materials, reagents, or by-products from incomplete reactions, such as the non-brominated or mono-fluorinated analogues. It is also possible to have regioisomers of the bromination.

Q6: Is this compound prone to degradation?

A6: While the carbon-fluorine bond is exceptionally strong and resistant to degradation, the lactam (amide) bond in the indolinone ring could be susceptible to hydrolysis under strong acidic or basic conditions.[5][6] The stability of the compound should be assessed under the analytical conditions being used.

Troubleshooting Guides

NMR Spectroscopy Issues
IssuePossible CauseSuggested Solution
Poorly resolved multiplets in ¹H NMR - Insufficient magnetic field strength.- Sample concentration is too high, leading to viscosity issues.- Presence of paramagnetic impurities.- Use a higher field NMR spectrometer if available.- Prepare a more dilute sample.- Filter the sample through a small plug of celite or silica.
Broad ¹⁹F NMR signals - Chemical exchange is occurring.- Quadrupolar broadening from adjacent nuclei (unlikely for this structure).- Acquire the spectrum at a lower temperature to slow down any dynamic processes.
Difficulty in assigning aromatic protons - Overlapping signals and complex coupling patterns.- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.
Mass Spectrometry Issues
IssuePossible CauseSuggested Solution
Molecular ion (M+) peak is weak or absent - The molecule is fragmenting readily under the ionization conditions (e.g., Electron Impact - EI).- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[7]
Unusual fragmentation pattern - In-source fragmentation or thermal degradation in the GC inlet.- If using GC-MS, lower the injector temperature.- For LC-MS, optimize the cone voltage or fragmentor voltage.
M+ and M+2 peaks not in a 1:1 ratio - Co-eluting impurity that does not contain bromine.- Saturation of the detector.- Improve chromatographic separation to isolate the peak of interest.- Dilute the sample to avoid detector saturation.
HPLC Analysis Issues
IssuePossible CauseSuggested Solution
Peak tailing - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Column overload.- Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase.[8]- Reduce the injection volume or sample concentration.
Poor peak separation from impurities - Inappropriate mobile phase composition or column chemistry.- Perform method development by varying the mobile phase gradient, solvent composition, or trying a different column (e.g., phenyl-hexyl instead of C18).
Inconsistent retention times - Fluctuation in mobile phase composition or column temperature.- Column degradation.- Ensure proper mobile phase mixing and use a column oven for temperature control.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Data Presentation

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
¹H8.5 - 9.5br s-NH proton, exchangeable with D₂O.
¹H7.2 - 7.6m-Aromatic protons, complex splitting due to Br and F coupling.
¹³C170 - 175t~25-35 (²J-CF)Carbonyl carbon (C2).
¹³C140 - 145s-Quaternary aromatic carbon attached to nitrogen.
¹³C110 - 135m-Aromatic carbons.
¹³C100 - 105s-Brominated aromatic carbon (C7).
¹³C95 - 105t~240-260 (¹J-CF)Difluorinated carbon (C3).
¹⁹F-90 to -110s-Referenced to CFCl₃. A singlet is expected as the two fluorine atoms are chemically equivalent.

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Table 2: Expected Mass Spectrometry Fragmentation

m/z ValueIonNotes
247/249[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
219/221[M - CO]⁺Loss of carbon monoxide, a common fragmentation for lactams.
198/200[M - CO - F]⁺Subsequent loss of a fluorine radical.
140[M - Br - CO]⁺Loss of a bromine radical and carbon monoxide.
79/81[Br]⁺Bromine radical cation.

Experimental Protocols

Protocol: Purity Analysis by Reverse-Phase HPLC-UV

This protocol provides a general method for the analysis of this compound. Optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter sample (0.45 µm) Dissolve->Filter HPLC HPLC-UV (Purity & Quantification) Filter->HPLC MS Mass Spectrometry (Molecular Weight & Formula) Filter->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Elucidation) Filter->NMR Purity Purity Assessment HPLC->Purity MolWeight Molecular Weight Confirmation MS->MolWeight Structure Structural Confirmation NMR->Structure Purity->Structure MolWeight->Structure HPLC_Troubleshooting cluster_peakshape Peak Shape Problems cluster_retention Retention Time Issues cluster_resolution Resolution Problems start HPLC Issue Detected peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Drifting? start->rt_shift poor_res Poor Resolution? start->poor_res solution_tailing Add TFA to mobile phase Reduce sample concentration peak_tailing->solution_tailing Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No solution_fronting Dilute sample Use weaker sample solvent peak_fronting->solution_fronting Yes solution_rt Check pump & solvent mixing Use column oven rt_shift->solution_rt Yes solution_res Optimize gradient Change mobile phase/column poor_res->solution_res Yes MS_Interpretation start Analyze Mass Spectrum q1 Is there a pair of peaks at high m/z with equal intensity, separated by 2 Da? start->q1 result1 This is likely the molecular ion peak (M+ & M+2). Confirms presence of one Bromine atom. q1->result1 Yes result2 Molecular ion may be absent or the compound does not contain Bromine. Consider softer ionization. q1->result2 No yes1 Yes no1 No q2 Analyze major fragment ions. Do they also show the Br isotopic pattern? result1->q2 result3 Confirms fragmentation pathways involving bromine-containing parts of the molecule. q2->result3 Yes result4 Fragments have lost the Bromine atom. q2->result4 No yes2 Yes no2 No

References

Validation & Comparative

A Comparative Guide to Multi-Kinase Inhibitors Targeting Angiogenesis and Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific biological target of 7-Bromo-3,3-difluoroindolin-2-one is not extensively documented in publicly available literature, its core structure, indolin-2-one, is a well-established pharmacophore in the field of kinase inhibition. This guide provides a comparative analysis of Sunitinib, a prominent multi-kinase inhibitor featuring the indolin-2-one scaffold, against other key inhibitors targeting similar pathways. This comparison serves as a valuable resource for researchers investigating novel compounds like this compound, offering insights into the performance of established drugs that modulate key signaling pathways in cancer.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in inhibiting cellular signaling by targeting multiple RTKs.[1] Its mechanism of action involves the inhibition of various receptor tyrosine kinases, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are pivotal in tumor angiogenesis and cell proliferation.[1][2] Sunitinib also effectively inhibits KIT (CD117), a receptor tyrosine kinase that is a primary driver in the majority of gastrointestinal stromal tumors (GISTs).[1][2]

Performance Comparison of Multi-Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of Sunitinib and other widely recognized multi-kinase inhibitors against a panel of key receptor tyrosine kinases. This data provides a quantitative comparison of their potency and selectivity.

CompoundVEGFR1 (Flt-1)VEGFR2 (KDR/Flk-1)VEGFR3 (Flt-4)PDGFRαPDGFRβc-Kit
Sunitinib 80 nM[3]80 nM[3]-69 nM[4]2 nM[3]68 nM[5]
Sorafenib 26 nM90 nM[5]20 nM[5]-57 nM[5]68 nM[5]
Pazopanib 10 nM[6]30 nM[6]47 nM[6]84 nM[]84 nM[]140 nM[]
Axitinib 0.1 nM[8]0.2 nM[8]0.1-0.3 nM[8]-1.6 nM[8]1.7 nM[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound, Sunitinib)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Add the recombinant kinase to the wells of the assay plate.

  • Add the serially diluted test compound to the wells containing the kinase.

  • Incubate for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the kinase reaction according to the detection reagent manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence using a plate reader.

  • Plot the kinase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Tyrosine Kinase (RTK) Phosphorylation Assay

This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a specific RTK in a cellular context.

Materials:

  • Cells expressing the target RTK (e.g., HUVECs for VEGFR2)

  • Cell culture medium

  • Ligand for the target RTK (e.g., VEGF for VEGFR2)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated form of the RTK

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • Western blot or ELISA reagents

  • Cell culture plates

  • Plate reader or imaging system

Procedure:

  • Seed the cells in cell culture plates and allow them to adhere and grow to a suitable confluency.

  • Starve the cells in serum-free medium for a few hours to reduce basal RTK phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce RTK phosphorylation.

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the phosphorylation status of the target RTK using either Western blotting or ELISA with a phospho-specific antibody.

  • Quantify the signal and normalize it to the total amount of the RTK or a loading control protein.

  • Plot the normalized phosphorylation signal against the logarithm of the test compound concentration to determine the cellular IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (VEGF/PDGF) Ligand (VEGF/PDGF) RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) Ligand (VEGF/PDGF)->RTK Binds to P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 P3 P RTK->P3 Signaling\nProteins Signaling Proteins P1->Signaling\nProteins P2->Signaling\nProteins P3->Signaling\nProteins Downstream\nSignaling Downstream Signaling Signaling\nProteins->Downstream\nSignaling Cellular\nResponse Cellular Response Downstream\nSignaling->Cellular\nResponse Leads to This compound This compound This compound->RTK Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase Kinase Incubate_Biochem Incubate Kinase->Incubate_Biochem Compound Compound Compound->Incubate_Biochem ATP_Substrate ATP + Substrate Detect_Biochem Detect Activity ATP_Substrate->Detect_Biochem IC50_Biochem Determine IC50 Detect_Biochem->IC50_Biochem Cells Cells Compound_Cell Compound Cells->Compound_Cell Ligand Ligand Compound_Cell->Ligand Lyse_Cells Lyse Cells Ligand->Lyse_Cells Detect_Phos Detect Phosphorylation Lyse_Cells->Detect_Phos IC50_Cell Determine IC50 Detect_Phos->IC50_Cell

Caption: Workflow for in vitro validation of kinase inhibitors.

References

X-ray Crystallography of 7-Bromo-3,3-difluoroindolin-2-one Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no deposited X-ray crystal structures for 7-Bromo-3,3-difluoroindolin-2-one or its complexes.

This guide is intended for researchers, scientists, and drug development professionals interested in the structural biology of indolinone scaffolds. While direct crystallographic data for this compound is not available, this document will be updated as new information emerges.

For researchers actively working on synthesizing and crystallizing this compound or its complexes, the following general experimental workflow and considerations for X-ray crystallography are provided.

General Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be broadly categorized into several key stages, from material preparation to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, etc.) Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Data_Collection Data Collection (Synchrotron/In-house) Optimization->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Molecular Replacement/Direct Methods) Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Deposition Validation->Deposition Deposition (PDB, CCDC)

Figure 1: A generalized workflow for determining the X-ray crystal structure of a small molecule complex.

Detailed Methodologies for Key Experiments

Should crystallographic data for this compound complexes become available, the following sections would be populated with specific experimental protocols.

Synthesis and Purification

Detailed synthetic routes and purification methods (e.g., High-Performance Liquid Chromatography [HPLC], column chromatography) for achieving high-purity crystalline material would be described here.

Crystallization

The specific conditions that yielded diffraction-quality crystals would be presented. This typically includes:

  • Method: Hanging drop or sitting drop vapor diffusion, microbatch, etc.

  • Protein/Complex Concentration: The concentration of the this compound complex.

  • Precipitant Solution: The composition of the reservoir solution (e.g., salts, polymers like PEG, pH).

  • Temperature: The temperature at which crystallization was carried out.

  • Crystal Handling: Cryoprotection protocols for flash-cooling crystals in liquid nitrogen.

Data Collection and Processing

Details of the X-ray diffraction experiment would be provided, including:

  • X-ray Source: Specific synchrotron beamline or in-house X-ray generator used.

  • Detector: The model of the detector used for data collection.

  • Data Collection Parameters: Wavelength, crystal-to-detector distance, oscillation range, and exposure time.

  • Software: Software used for data processing (e.g., XDS, MOSFLM, HKL2000) to index, integrate, and scale the diffraction data.

Structure Solution and Refinement

The process of determining and refining the crystal structure would be outlined:

  • Phasing Method: Molecular replacement (if a homologous structure is available) or direct methods.

  • Refinement Software: Programs used for refining the atomic model (e.g., PHENIX, REFMAC5).

  • Validation Tools: Software used to assess the quality of the final structure (e.g., MolProbity).

Comparative Data Tables

Upon the availability of multiple crystal structures of this compound in complex with different binding partners, the following tables would be used to present a clear comparison of their key crystallographic and structural features.

Table 1: Crystallographic Data and Refinement Statistics

ParameterComplex AComplex BAlternative Complex C
PDB ID---
Space Group---
Unit Cell (Å, °)a=, b=, c=, α=, β=, γ=a=, b=, c=, α=, β=, γ=a=, b=, c=, α=, β=, γ=
Resolution (Å)---
R-work / R-free- / -- / -- / -
No. of unique reflections---
Completeness (%)---
Wilson B-factor (Ų)---
Ramachandran Plot (%)Favored: , Allowed: , Outliers:Favored: , Allowed: , Outliers:Favored: , Allowed: , Outliers:

Table 2: Key Intermolecular Interactions

Interaction TypeComplex AComplex BAlternative Complex C
Hydrogen Bonds---
Halogen Bonds---
Hydrophobic Contacts---
π-π Stacking---
Salt Bridges---

Conclusion

The scientific community awaits the first crystal structure of this compound or its complexes. Such a structure would provide invaluable atomic-level insights into its binding modes and pave the way for structure-based drug design efforts targeting its interacting partners. Researchers are encouraged to deposit any determined structures into public databases like the Protein Data Bank (PDB) or the Cambridge Crystallographic Data Centre (CCDC) to advance the field.

Comparative Analysis of 7-Bromo-3,3-difluoroindolin-2-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. The introduction of bromine and gem-difluoro functionalities at the 7 and 3 positions, respectively, of the indolin-2-one core can significantly modulate the physicochemical and pharmacological properties of the resulting analogs. This guide provides a comparative framework for the analysis of 7-Bromo-3,3-difluoroindolin-2-one analogs, offering insights into their synthesis, potential biological activities, and the experimental protocols required for their evaluation.

Synthetic Strategies

The synthesis of 3,3-difluoro-2-oxindoles can be achieved through various methods, including intramolecular radical cyclization of 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide in an aqueous solution without the need for metal catalysts. This approach is scalable and utilizes commercially available starting materials, making it potentially suitable for industrial production. Further modifications to the aromatic ring and the N-substituent can be introduced before or after the formation of the core oxindole structure to generate a library of analogs for comparative studies.

Comparative Performance of Analogs

Due to the novelty of the this compound scaffold, direct comparative studies of its analogs are not yet widely available in the public domain. However, based on structure-activity relationship (SAR) studies of other substituted indolin-2-ones, it is anticipated that modifications at the N1 position and the aromatic ring will significantly impact their biological activity. For instance, the introduction of solubilizing groups or moieties that can form specific interactions with the target protein is a common strategy to enhance potency and selectivity.

To facilitate a systematic comparison, researchers are encouraged to synthesize a series of analogs with diverse substitutions and evaluate their performance in relevant biological assays. The following table provides a template for summarizing key quantitative data, which is crucial for identifying promising lead compounds.

Table 1: Illustrative Template for Comparative Data of this compound Analogs

Analog IDSubstitution at N1Substitution on Aromatic RingTarget KinaseIC50 (nM)Cell-based Assay (e.g., Proliferation) GI50 (µM)
Analog 1 -CH3-HKinase XDataData
Analog 2 -CH2CH2OH-HKinase XDataData
Analog 3 -CH35-ClKinase XDataData
Analog 4 -CH2CH2OH5-ClKinase XDataData
Analog 5 -CH3-HKinase YDataData
Analog 6 -CH2CH2OH-HKinase YDataData

Note: This table is a template. Researchers should populate it with their own experimental data.

Experimental Protocols

A critical aspect of comparative analysis is the use of standardized and well-documented experimental protocols. Below is a detailed methodology for a common in vitro kinase inhibition assay, which can be adapted for the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay

This protocol describes a general procedure to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide or protein substrate

  • Test compounds (this compound analogs)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the recombinant kinase and its substrate in the kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathways and Experimental Workflow

Indolin-2-one derivatives are well-known inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. A common target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key mediator of angiogenesis.

Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR P1 P VEGFR->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR Inhibition Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-based Assays Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Selectivity->Proliferation_Assay Signaling_Assay Target Engagement Assay (e.g., Western Blot) Proliferation_Assay->Signaling_Assay

Binding Mode of 7-Bromo-3,3-difluoroindolin-2-one: A Comparative Analysis Based on Analog Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on the binding mode of 7-Bromo-3,3-difluoroindolin-2-one reveals a notable absence of specific studies for this particular molecule. Publicly available scientific literature and databases do not contain direct experimental evidence, such as co-crystal structures or detailed binding assays, that would definitively confirm its molecular interactions and target proteins. However, by examining structurally related compounds, particularly within the broader class of indolin-2-one derivatives, we can infer potential binding characteristics and guide future research.

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors. These compounds typically function by competing with ATP for the binding site on various protein kinases, thereby modulating cellular signaling pathways. The specific substitutions on the indolin-2-one core are crucial in determining target selectivity and potency.

Inferred Binding Characteristics from Structurally Related Kinase Inhibitors

Numerous studies on substituted indolin-2-one derivatives have elucidated their binding modes with various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases. These studies consistently highlight the importance of hydrogen bonding interactions between the indolin-2-one core and the hinge region of the kinase domain. The lactam moiety of the indolin-2-one typically forms one or more hydrogen bonds with backbone amide and carbonyl groups of the kinase hinge.

The substitutions at the 3-position of the indolin-2-one ring project into the hydrophobic pocket of the ATP-binding site, and variations at this position are critical for achieving selectivity among different kinases. The fluorine atoms at the 3-position of this compound would likely influence the electrostatic interactions and conformational preferences within this pocket. The bromine atom at the 7-position is located on the solvent-exposed region of the molecule when bound to a kinase and could be a vector for further chemical modification to improve pharmacokinetic properties or introduce additional interactions with the protein surface.

Comparison with Alternative Scaffolds

To provide a comparative context, the binding modes of other kinase inhibitor scaffolds can be considered. For instance, quinazoline and pyrimidine-based inhibitors also engage the kinase hinge region through hydrogen bonding but present different geometries and opportunities for substitution to explore the surrounding hydrophobic pockets. The unique three-dimensional shape conferred by the spirocyclic difluoro substitution at the 3-position of this compound could offer advantages in terms of conformational rigidity and metabolic stability compared to more flexible side chains found in other inhibitor classes.

Without direct experimental data, any discussion of the specific binding mode of this compound remains speculative. The following sections outline generalized experimental protocols that would be necessary to elucidate its binding characteristics and provide a logical workflow for such an investigation.

Experimental Protocols for Binding Mode Determination

To definitively determine the binding mode of this compound, a series of biophysical and structural biology experiments would be required.

1. Target Identification and Validation:

  • Kinase Panel Screening: The compound would be screened against a broad panel of human kinases to identify potential protein targets. This is typically performed using radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in thermal stability of proteins upon ligand binding.

2. In Vitro Binding Assays:

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique to measure the kinetics of binding and dissociation (kon and koff rates), from which the Kd can be calculated.

3. Structural Biology Studies:

  • X-ray Crystallography: Co-crystallization of the compound with its target kinase(s) would provide a high-resolution three-dimensional structure of the complex, revealing the precise binding orientation and all intermolecular interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope.

Logical Workflow for Investigating a Novel Indolin-2-one Derivative

The following diagram illustrates a typical workflow for characterizing the binding mode and biological activity of a novel indolin-2-one compound like this compound.

workflow A Compound Synthesis (this compound) B Initial Target Screening (Kinase Panel) A->B C Hit Identification B->C D In Vitro Binding Assays (ITC, SPR) C->D H Cellular Assays (e.g., CETSA, Western Blot) C->H E Binding Affinity & Kinetics (Kd, kon, koff) D->E F Structural Biology (X-ray Crystallography, NMR) E->F G High-Resolution Binding Mode F->G J Structure-Activity Relationship (SAR) Studies G->J I Confirmation of Cellular Target Engagement H->I I->J K Lead Optimization J->K

Caption: Workflow for Characterizing a Novel Kinase Inhibitor.

Cross-Reactivity Profile of 7-Bromo-3,3-difluoroindolin-2-one and a Comparative Analysis with Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Bromo-3,3-difluoroindolin-2-one with Alternative Indolin-2-one Scaffolds, Supported by Experimental Data.

The indolin-2-one scaffold is a cornerstone in the development of potent kinase inhibitors, with numerous derivatives targeting key signaling pathways implicated in cancer and other diseases. This compound, a member of this class, is anticipated to exhibit inhibitory activity against a range of kinases. This guide provides a comparative analysis of its expected cross-reactivity profile against that of established and novel indolin-2-one derivatives, using Sunitinib as a primary benchmark.

Introduction to Indolin-2-one Based Kinase Inhibitors

The indolin-2-one core structure has proven to be a versatile template for the design of inhibitors that target the ATP-binding site of various protein kinases.[1] Modifications to this scaffold have yielded a multitude of compounds with diverse selectivity profiles. Sunitinib, a well-known multi-kinase inhibitor, features the indolin-2-one moiety and is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[2][3]

Given the shared scaffold, this compound is hypothesized to target a similar spectrum of kinases. This guide explores the potential cross-reactivity of this compound by comparing the known kinase inhibition profiles of Sunitinib and other recently developed indolin-2-one derivatives.

Comparative Kinase Inhibition Profiles

Cross-reactivity studies are crucial for understanding the selectivity of a kinase inhibitor and predicting its potential off-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Sunitinib and other selected indolin-2-one derivatives against a panel of kinases. While specific data for this compound is not extensively available in public literature, the data for these related compounds provide a strong indication of its likely target profile.

Table 1: IC50 Values of Sunitinib Against a Panel of Kinases

KinaseIC50 (nM)
PDGFRβ2[3]
VEGFR2 (KDR)80[3]
c-Kit<10
FLT350[3]
RET31
CSF1R<10

This table presents a selection of key targets for Sunitinib, highlighting its multi-targeted nature.

Table 2: Comparative IC50 Values of Novel Indolin-2-one Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 8a Aurora B10.5[4]
VEGFR2>55% inhibition at 1µM[5]
PDGFRβ>55% inhibition at 1µM[5]
RET>55% inhibition at 1µM[5]
Compound 9 CDK29.39[6]
VEGFR256.74[6]
Compound 20 EGFR<100 (8.8-fold > Indirubin)[6]
VEGFR2<100 (5.4-fold > Indirubin)[6]

This table showcases the diverse selectivity profiles that can be achieved through modification of the indolin-2-one scaffold.

Key Signaling Pathway: VEGFR2

A primary target for many indolin-2-one based inhibitors is the VEGFR2 signaling pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels.[7][8][9][10][11] Inhibition of this pathway is a key mechanism for the anti-tumor activity of drugs like Sunitinib.

Below is a diagram illustrating the VEGFR2 signaling cascade, a likely point of intervention for this compound.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR2 (active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg Activates PI3K PI3K VEGFR2_active->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation

VEGFR2 Signaling Pathway

Experimental Protocols

To determine the cross-reactivity profile of this compound, a standard in vitro kinase inhibition assay would be employed. The following provides a general methodology based on established protocols.

Objective: To determine the IC50 values of this compound against a panel of protein kinases.

Materials:

  • Recombinant human protein kinases

  • Specific peptide substrates for each kinase

  • This compound (test compound)

  • Reference inhibitors (e.g., Sunitinib)

  • ATP (γ-32P-ATP for radiometric assays or cold ATP for other formats)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96- or 384-well plates

  • Apparatus for detecting kinase activity (e.g., scintillation counter, luminescence reader, or fluorescence plate reader)

Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of This compound C Add test compound or reference inhibitor to respective wells A->C B Dispense kinase, substrate, and buffer into multi-well plate B->C D Initiate kinase reaction by adding ATP C->D E Incubate at a controlled temperature (e.g., 30°C) for a defined time D->E F Terminate the reaction E->F G Measure kinase activity (e.g., phosphorylation of substrate) F->G H Calculate % inhibition and determine IC50 values G->H

In Vitro Kinase Inhibition Assay Workflow

Detailed Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific recombinant kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compound, reference inhibitor, or vehicle control (e.g., DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a constant temperature (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg2+).

  • Detection: Measure the amount of phosphorylated substrate. The detection method will vary depending on the assay format (e.g., radioactivity, luminescence, fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While direct experimental data for the cross-reactivity of this compound is not yet widely published, its structural similarity to Sunitinib and other indolin-2-one derivatives provides a strong basis for predicting its potential targets. It is highly probable that this compound will exhibit inhibitory activity against VEGFRs, PDGFRs, and other related kinases. The provided comparative data and experimental protocols offer a framework for researchers to design and execute comprehensive cross-reactivity studies, which are essential for the further development and characterization of this and other novel kinase inhibitors. The visualization of the VEGFR2 signaling pathway and the kinase assay workflow further aids in understanding the mechanism of action and the experimental approach for this class of compounds.

References

Evaluating the Specificity of Novel Kinase Inhibitors: A Comparative Guide for 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. The therapeutic efficacy of these molecules is intrinsically linked to their specificity, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a framework for evaluating the specificity of a novel investigational compound, 7-Bromo-3,3-difluoroindolin-2-one, a putative Glycogen Synthase Kinase 3β (GSK-3β) inhibitor. To establish a benchmark for its potential performance, we present a comparative analysis against three well-characterized GSK-3β inhibitors with distinct selectivity profiles and modes of action: CHIR-99021, AR-A014418, and TDZD-8.

Comparative Analysis of GSK-3β Inhibitor Specificity

The following table summarizes the inhibitory potency and kinase selectivity of the comparator compounds. This data, compiled from various kinase profiling studies, offers a quantitative basis for assessing the specificity of a new chemical entity like this compound.

Inhibitor Target(s) IC₅₀/Kᵢ Selectivity Profile Highlights Mode of Action Reference(s)
CHIR-99021 GSK-3α / GSK-3βIC₅₀: 10 nM / 6.7 nMHighly selective; >500-fold selectivity against a panel of over 20 closely related kinases.ATP-competitive[1][2]
AR-A014418 GSK-3βIC₅₀: 104 nM; Kᵢ: 38 nMTested against a panel of 26 other kinases at 10 µM with no significant inhibition observed for most. See detailed panel data below.ATP-competitive[3][4]
TDZD-8 GSK-3βIC₅₀: 2 µMNon-ATP competitive; No significant inhibition of Cdk-1/cyclin B, CK-II, PKA, or PKC at concentrations >100 µM.Non-ATP competitive[5][6]
Detailed Kinase Panel Data for AR-A014418

The following table provides a more granular view of the selectivity of AR-A014418 when screened against a panel of kinases at a concentration of 10 µM. The data is presented as the percentage of remaining kinase activity.

Kinase % Activity Remaining at 10 µM
GSK-3β3
CDK2/cyclin A23
ERK837
IRR45
DYRK1A50
HIPK253
PAK466
PRAK67
PKA68
PIM369
Aurora B71
DYRK371
JNK272
AMPK72
CAMKKβ73
PAK674
PDK174
SRPK174
S6K175
IKKβ75
MELK75
MARK375
PAK576
CAMK176
BRSK276
MKK177
PLK178
TBK178
CAMKKα79
CK279
RSK179
p38δ MAPK80
MSK180
PKCα80
Lck80
MST280
JNK180
DYRK281
MAPKAP-K381
NEK2a81
Src81
CSK82
PIM183
IKKε83
CHK183
ROCK283
Aurora C84
RSK284
PKBβ85
PRK285
SGK187
HIPK388
p38γ MAPK89
CK1δ89
SmMLCK90
PHK90
FGF-R191
JNK391
NEK691
PIM292
PKD192
CHK293
MNK294
ERK294
PKBα95
NEK796
EF2K98
MST499
ERK1101
EPH-A2101
p38β MAPK102
MAPKAP-K2103
SYK107
p38α MAPK109
YES1111

Data sourced from the International Centre for Kinase Profiling.[7]

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential. Below is a detailed methodology for a representative in vitro kinase assay used for determining inhibitor potency and selectivity.

LanthaScreen® Eu Kinase Binding Assay Protocol

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the affinity of an inhibitor for a kinase.

Materials:

  • Kinase of interest (e.g., recombinant human GSK-3β)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compound (e.g., this compound)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume microplate

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to achieve the desired final assay concentrations.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer. The final concentrations will depend on the specific kinase and antibody pairing and should be optimized prior to screening.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer. The optimal tracer concentration is typically determined experimentally and is often close to its Kd for the kinase.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of the diluted test compound.

    • 5 µL of the kinase/antibody mixture.

    • 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor® 647 emission).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Biological Context: The Wnt/β-catenin Signaling Pathway

GSK-3β is a critical negative regulator of the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK-3β is expected to activate this pathway, which is involved in numerous cellular processes, including proliferation, differentiation, and apoptosis. The following diagram illustrates the key components and interactions within this pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Inhibitor This compound (or other GSK-3β inhibitors) Inhibitor->Destruction_Complex Directly Inhibits GSK-3β

Caption: The canonical Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

This guide provides a foundational framework for the initial evaluation of this compound. A comprehensive understanding of its specificity will require further experimental validation, including broad kinome screening and cellular assays to assess its on-target and potential off-target effects. By comparing its performance against established inhibitors, researchers can make more informed decisions regarding its potential as a therapeutic agent.

References

structure-activity relationship of brominated indolinones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of brominated indolinones reveals their potential as significant therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity of Brominated Indolinones

Brominated indolinones have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The position and number of bromine substituents on the indolinone core, as well as other structural modifications, play a crucial role in their anticancer potency.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected brominated indolinone derivatives against various cancer cell lines.

CompoundA549 (Lung)Bel7402 (Liver)HepG2 (Liver)HeLa (Cervical)HCT116 (Colon)Reference
4g 1.8 ± 0.12.5 ± 0.21.5 ± 0.11.2 ± 0.10.9 ± 0.1[1][2]
4h 2.5 ± 0.33.1 ± 0.42.1 ± 0.21.9 ± 0.21.5 ± 0.2[1][2]
4i 3.2 ± 0.44.0 ± 0.52.8 ± 0.32.5 ± 0.32.1 ± 0.3[1][2]
5h 2.1 ± 0.22.9 ± 0.31.9 ± 0.21.6 ± 0.21.3 ± 0.1[1][2]
6d 4.5 ± 0.55.8 ± 0.63.9 ± 0.43.5 ± 0.43.0 ± 0.3[1][2]
7a 2.8 ± 0.33.5 ± 0.42.4 ± 0.22.1 ± 0.21.8 ± 0.2[1][2]
7b 3.6 ± 0.44.5 ± 0.53.1 ± 0.32.8 ± 0.32.4 ± 0.2[1][2]
Sunitinib (Control) 1.5 ± 0.12.1 ± 0.21.3 ± 0.11.0 ± 0.10.8 ± 0.1[1][2]

Structure-Activity Relationship Insights:

  • Bromination Pattern: Mono-brominated derivatives on the phenol ring generally exhibit better anticancer activity than their di-brominated counterparts.[1] However, some exceptions exist, such as compound 5h, which is di-brominated and shows potent activity.[1]

  • Substitution at 5-position of Indolin-2-one: Compounds with secondary amino groups at the 5-position of the indolin-2-one core (series 4a–4i and 7a–7c) displayed more significant activity compared to those with tertiary sulfonamide groups (series 5a–6f).[1] This suggests that the nature of the substituent at this position significantly influences the cytotoxic potential.

  • Hydrophobicity: Methylation of the 4-hydroxyl group on the phenol ring, which increases hydrophobicity, was found to significantly enhance anticancer activity.[1] However, excessive hydrophobic groups, such as four methoxy groups, led to a decrease in activity, possibly due to steric hindrance.[1]

Anti-inflammatory Activity of Brominated Indolinones

Brominated indoles and isatins, derived from marine molluscs, have shown significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Data Summary

The following table presents the in vitro anti-inflammatory activity (IC50 values in µM) of brominated indole derivatives.

CompoundNO InhibitionTNFα InhibitionPGE2 InhibitionReference
6-Bromoindole 25.3 ± 1.5> 5030.8 ± 2.1[3]
5-Bromoisatin 18.9 ± 1.128.4 ± 1.922.5 ± 1.6[3]
6-Bromoisatin 22.1 ± 1.335.7 ± 2.528.9 ± 2.0[3]
7-Bromoisatin 30.5 ± 2.0> 5041.2 ± 3.1[3]
Isatin (non-brominated) ~339.8> 50> 50[3]

Structure-Activity Relationship Insights:

  • Presence of Bromine: Brominated indole and isatin derivatives are significantly more active than their non-brominated counterparts in inhibiting inflammatory markers.[3]

  • Position of Bromine on Isatin Ring: The position of the bromine atom on the benzene ring of the isatin core significantly affects anti-inflammatory activity, with the order of potency being 5-Bromo > 6-Bromo > 7-Bromo.[3]

  • Dimerization: Dimerization of the indole compounds was found to substantially reduce their anti-inflammatory activity.[3]

Experimental Protocols

Anticancer Activity Assays

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the brominated indolinone compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] The cell viability is calculated as a percentage of the control (untreated cells).

This assay is used to study directional cell migration in vitro.[2][3]

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.[7]

  • Compound Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing the test compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48 hours) using a microscope.[7]

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[8]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the brominated indolinone compounds for 30 minutes, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 20-24 hours to induce NO production.[8][9]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8] The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

The levels of tumor necrosis factor-alpha (TNFα) and prostaglandin E2 (PGE2) in the cell culture medium are typically measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and treat them with the test compounds and LPS as described for the NO inhibition assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNFα and PGE2 on the collected supernatants following the kit's protocol. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentrations of TNFα and PGE2 are determined by comparison with a standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Brominated indolinones often exert their biological effects by modulating key signaling pathways. As many indolinone derivatives are known kinase inhibitors, the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a relevant target for their anticancer activity.[12][13] For their anti-inflammatory effects, the Nuclear Factor-kappa B (NF-κB) pathway is a critical target.[3]

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Indolinone Brominated Indolinone Indolinone->VEGFR Inhibition

Caption: VEGFR Signaling Pathway Inhibition by Brominated Indolinones.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Indolinone Brominated Indolinone Indolinone->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNFα) DNA->Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by Brominated Indolinones.

Experimental Workflows

Anticancer_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_wound Wound Healing Assay seed Seed Cancer Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add Brominated Indolinones incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read seed_wound Seed cells to confluence scratch Create scratch seed_wound->scratch treat_wound Add compound scratch->treat_wound image Image at 0h, 24h, 48h treat_wound->image analyze Analyze migration image->analyze

Caption: Workflow for Anticancer Activity Assessment.

Anti_inflammatory_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Pre-treat with Brominated Indolinones incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect no_assay NO Assay (Griess Reagent) collect->no_assay elisa TNFα & PGE2 ELISA collect->elisa

Caption: Workflow for Anti-inflammatory Activity Assessment.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-3,3-difluoroindolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 7-Bromo-3,3-difluoroindolin-2-one, a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, data from structurally similar brominated and fluorinated organic compounds indicate a profile of potential hazards.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

  • Prevent the formation of dust or aerosols.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by local, state, and federal regulations for hazardous waste. The following steps provide a general framework for its disposal.

Step 1: Waste Identification and Segregation

  • This compound should be treated as a hazardous chemical waste.

  • Segregate waste containing this compound from other laboratory waste streams to prevent cross-contamination and unforeseen chemical reactions.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.

Step 2: Waste Collection and Storage

  • Use a dedicated waste container clearly labeled "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Keep a detailed log of the waste generated, including the quantity and date of accumulation.

Step 3: Professional Waste Disposal

  • Disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Provide the waste disposal company with all available safety information, including the chemical name, quantity, and any known hazards.

Recommended Disposal Method:

  • The preferred method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission control systems, such as afterburners and scrubbers.[1] This ensures the complete breakdown of the molecule and neutralizes potentially hazardous decomposition products.

Potential Hazards and Decomposition Products

While specific toxicological data for this compound is limited, analogous compounds suggest potential for skin, eye, and respiratory irritation.

Upon thermal decomposition, halogenated organic compounds can release hazardous substances. For this compound, these may include:

  • Hydrogen Bromide (HBr)

  • Hydrogen Fluoride (HF)

  • Carbon Oxides (CO, CO₂)

  • Nitrogen Oxides (NOx)

These decomposition products are corrosive and toxic, underscoring the necessity of controlled incineration by a professional waste management service.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data from analogous compounds are presented below for reference. These values should be considered indicative and not specific to the compound .

ParameterValue (for analogous compounds)Source
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2]
Specific target organ toxicity (single exposure) Category 3 (May cause respiratory irritation)[2]

Experimental Protocols

The disposal procedures outlined in this document are based on established best practices for the management of hazardous laboratory chemicals. Specific experimental protocols for the safe handling and disposal of this compound within a research setting should be developed as part of a comprehensive laboratory safety plan. This plan should include risk assessments for all procedures involving this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Generate this compound Waste Segregate Segregate as Halogenated Organic Waste Generate->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Secondary Containment Collect->Store Contact Contact Licensed Hazardous Waste Vendor Store->Contact Transport Arrange for Waste Pickup & Transport Contact->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment and adherence to all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling 7-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 7-Bromo-3,3-difluoroindolin-2-one. The following procedural guidance is based on best practices for handling similar halogenated organic compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended based on the potential hazards associated with similar chemical structures, which include possible skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes of the compound or solvents, as well as any potential dust or aerosols.
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult manufacturer-specific breakthrough time data for similar halogenated organic compounds.Provides a barrier against skin contact. Double gloving can provide additional protection.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from spills and splashes.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.Halogenated organic compounds can be irritants to the respiratory tract. A fume hood is the primary engineering control to prevent inhalation exposure.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers should be readily accessible.[1][2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[3]

  • Avoiding Contamination: Keep the container tightly closed when not in use.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Container: Keep the compound in its original, tightly sealed container.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and comply with regulations.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • PPE: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[3][4]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a logical workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS for Similar Compounds Gather PPE Gather Required PPE Review SDS->Gather PPE Prepare Fume Hood Prepare Chemical Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound in Fume Hood Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose Waste Dispose of Hazardous Waste Decontaminate Glassware->Dispose Waste Clean Work Area Clean Work Area Dispose Waste->Clean Work Area End End Clean Work Area->End

Caption: Experimental workflow for handling this compound.

This structured approach ensures that all necessary safety precautions are taken before, during, and after the handling of this compound, promoting a safe and efficient research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.